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  • Product: 2-(4-Bromobenzyl)morpholine

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Bromobenzyl Morpholine Scaffolds in Medicinal Chemistry

Executive Summary The 4-bromobenzyl morpholine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile building block for diverse therapeutic agents. This structural motif comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromobenzyl morpholine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile building block for diverse therapeutic agents. This structural motif combines the lipophilic, halogen-bonding capabilities of the 4-bromophenyl group with the favorable pharmacokinetic profile of the morpholine heterocycle, linked via a flexible methylene bridge .

This guide provides a technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationships (SAR), and pharmacological applications ranging from neurodegenerative enzyme inhibitors to antimicrobial agents.[1] It is designed for medicinal chemists and drug development professionals seeking to leverage this moiety for lead optimization.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The efficacy of 4-bromobenzyl morpholine analogs stems from the synergistic interaction of three distinct structural domains. Understanding these domains is critical for rational drug design.

The Morpholine Head[1]
  • Function: Acts as a moderate base (pKa ~8.3) and a hydrogen bond acceptor (via the ether oxygen).

  • Solubility: Enhances aqueous solubility and metabolic stability compared to acyclic amines.

  • Interaction: The protonated nitrogen often forms ionic interactions with anionic residues (e.g., Aspartate/Glutamate) in enzyme active sites (e.g., Acetylcholinesterase).

The Methylene Linker[4]
  • Function: Provides a rotational degree of freedom, allowing the molecule to adopt induced-fit conformations within a binding pocket.

  • Electronic Effect: Insulates the morpholine nitrogen from the electron-withdrawing effect of the phenyl ring, maintaining basicity.

The 4-Bromophenyl Tail[2]
  • Lipophilicity: Increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with backbone carbonyls or specific residues in target proteins.

  • Steric Bulk: The para-substitution fills hydrophobic pockets, restricting metabolic attack at the para position.

Synthetic Methodologies

Two primary pathways exist for synthesizing the core 4-(4-bromobenzyl)morpholine scaffold. The choice depends on reagent availability and tolerance of functional groups.

Pathway A: Nucleophilic Substitution (Standard)

This is the most common industrial route, utilizing 4-bromobenzyl bromide (or chloride) and morpholine.

  • Mechanism: SN2 displacement.

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    ).
  • Pros: High yield, scalable.

  • Cons: Potential for over-alkylation (quaternary ammonium salt formation) if stoichiometry is not controlled.

Pathway B: Reductive Amination (Mild)

Utilizes 4-bromobenzaldehyde and morpholine.

  • Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.

  • Reductant: Sodium triacetoxyborohydride (

    
    ) or Sodium borohydride (
    
    
    
    ).
  • Pros: Avoids potent alkylating agents; milder conditions.

  • Cons: Requires careful pH control to prevent aldehyde reduction before imine formation.

Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Reaction Type Start1 4-Bromobenzyl Bromide Inter1 Transition State (SN2) Start1->Inter1 + Base (K2CO3) Start2 4-Bromobenzaldehyde Inter2 Iminium Ion Intermediate Start2->Inter2 + Acid Cat. Morpholine Morpholine Morpholine->Inter1 Morpholine->Inter2 Product 4-(4-Bromobenzyl) morpholine Inter1->Product - HBr Inter2->Product + Reductant (NaBH4) MethodA Method A: Nucleophilic Subst. MethodB Method B: Reductive Amination

Figure 1: Dual synthetic pathways for generating the 4-bromobenzyl morpholine core.

Pharmacological Applications[1][3][5][6][7]

Neurodegenerative Diseases (Cholinesterase Inhibition)

Morpholine derivatives are extensively explored as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease therapy.[2]

  • Mechanism: The morpholine nitrogen binds to the catalytic anionic site (CAS) of AChE, while the 4-bromobenzyl group extends into the hydrophobic gorge, interacting with aromatic residues (e.g., Trp286).

  • Dual Inhibition: Hybrid molecules (e.g., Benzimidazole-Morpholine) have shown dual inhibition, preventing acetylcholine hydrolysis and amyloid-beta aggregation.

Antimicrobial Agents

The scaffold serves as a core for semicarbazide and thiosemicarbazide derivatives.[3]

  • Target: Bacterial DNA gyrase or cell wall synthesis machinery.

  • Activity: Derivatives containing the 4-bromobenzyl moiety have demonstrated MIC values as low as 3.91 µg/mL against Gram-positive bacteria like Enterococcus faecalis.

  • SAR Insight: The bromine atom is crucial; replacing it with non-halogenated groups often results in loss of potency due to reduced lipophilicity and lack of halogen bonding.

Oncology (Kinase Inhibition)

Morpholine-substituted benzyl derivatives function as ATP-competitive inhibitors in various kinases (e.g., PI3K, mTOR).

  • Role: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The 4-bromobenzyl group orients the molecule to exploit the hydrophobic pocket II, enhancing selectivity over other kinases.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold follows a strict logic gate system. Modifications are validated against specific physicochemical parameters.[4]

Structural DomainModificationEffect on ActivityRecommendation
Morpholine Ring Substitution at C2/C6 (Methyl)Increases steric bulk; introduces chirality.Use for fine-tuning receptor fit.
Morpholine Ring Replacement with PiperazineIncreases basicity; introduces secondary amine for further derivatization.Use if solubility needs improvement.
Linker (CH2) Extension to Ethylene (CH2CH2)Increases flexibility; alters distance between pharmacophores.Test if target pocket is deep.
Phenyl Ring 4-Bromo -> 4-FluoroReduces lipophilicity; alters metabolic stability.Use to block metabolism without steric bulk.
Phenyl Ring 4-Bromo -> 4-NitroIncreases electron withdrawal; potential toxicity.Generally avoid due to toxicity concerns.
SAR Decision Tree

SAR_Logic Root Base Scaffold: 4-Bromobenzyl Morpholine Decision1 Target Requirement? Root->Decision1 PathA Increase Potency (Enzyme Affinity) Decision1->PathA PathB Improve ADME (Solubility/Metabolism) Decision1->PathB ActionA1 Modify Phenyl Ring: Add e- withdrawing groups (Exploit Halogen Bond) PathA->ActionA1 ActionA2 Rigidify Linker: Restrict conformation PathA->ActionA2 ActionB1 Modify Morpholine: Add polar groups (C2-OH) PathB->ActionB1 ActionB2 Bioisostere: Switch Br to CF3 PathB->ActionB2

Figure 2: Strategic decision tree for optimizing the 4-bromobenzyl morpholine scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromobenzyl)morpholine via Nucleophilic Substitution

This protocol is validated for gram-scale synthesis.

Materials:

  • Morpholine (1.0 eq, 87.1 mg/mmol)

  • 4-Bromobenzyl bromide (1.0 eq, 250 mg/mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (

    
    ) (Dry, 5 mL/mmol)
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzyl bromide (10 mmol, 2.5 g) in 50 mL of dry acetonitrile.

  • Addition: Add anhydrous

    
     (20 mmol, 2.76 g) to the solution.
    
  • Reaction: Add morpholine (10 mmol, 0.87 mL) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect a pale yellow oil or low-melting solid (Yield: ~85-92%).

Validation Check:

  • 1H NMR (CDCl3): Look for the singlet (or dd) of the benzylic

    
     around 
    
    
    
    3.5 ppm. The morpholine
    
    
    protons should appear as triplets around
    
    
    2.4 and 3.7 ppm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10626084: 4-(4-Bromobenzyl)morpholine. [Link]

  • Mrozek-Wilczkiewicz, A., et al. New 4-(Morpholin-4-yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025).[5] MDPI. [Link]

  • Kumari, S., et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025).[5] PubMed.[6] [Link]

  • Somashekhar, M., et al. Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzonitrile derivatives.[4] (2016).[4] ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 2-(4-Bromobenzyl)morpholine from amino alcohols

Executive Summary & Scope This application note details the synthesis of 2-(4-bromobenzyl)morpholine , a critical pharmacophore found in norepinephrine reuptake inhibitors (NRIs) and various substituted morpholine therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis of 2-(4-bromobenzyl)morpholine , a critical pharmacophore found in norepinephrine reuptake inhibitors (NRIs) and various substituted morpholine therapeutics.

While traditional routes often rely on the ring-opening of epoxides with ethanolamine followed by acid-mediated cyclization (which frequently suffers from polymerization side reactions), this guide presents two superior protocols starting from the chiral or achiral amino alcohol 1-amino-3-(4-bromophenyl)propan-2-ol .

  • Protocol A (Modern): A redox-neutral, "green" annulation using Ethylene Sulfate, offering high atom economy and mild conditions.

  • Protocol B (Classical): A stepwise acylation-reduction sequence via a morpholin-3-one intermediate, preferred for GMP scalability and rigid intermediate characterization.

Retrosynthetic Analysis & Strategy

The structural objective is the formation of the 1,4-oxazine ring while preserving the integrity of the 4-bromobenzyl moiety.

  • Target: 2-(4-Bromobenzyl)morpholine

  • Key Disconnection: C–N and C–O bond formation across the ethyl bridge.

  • Starting Material (SM): 1-amino-3-(4-bromophenyl)propan-2-ol (derived from the reduction of 4-bromophenylalanine or ammonolysis of 2-(4-bromobenzyl)oxirane).

Strategic Pathway Visualization:

SynthesisPathways Start Start: 1-amino-3-(4-bromophenyl)propan-2-ol EthyleneSulfate Reagent: Ethylene Sulfate Start->EthyleneSulfate Path A (Modern) Acylation Reagent: Chloroacetyl Chloride Start->Acylation Path B (Classical) Zwitterion Intermediate: Sulfated Zwitterion EthyleneSulfate->Zwitterion Selective N-alkylation TargetA Target: 2-(4-Bromobenzyl)morpholine Zwitterion->TargetA Intramolecular Cyclization (tBuOK) Amide Intermediate: N-(2-chloroacetyl) derivative Acylation->Amide Amide Bond Formation Cyclization Cyclization (NaH/KOtBu) Amide->Cyclization Williamson Ether Synthesis Lactam Intermediate: Morpholin-3-one Cyclization->Lactam Ring Closure Reduction Reduction (BH3 or LAH) Lactam->Reduction Amide Reduction Reduction->TargetA Final Product

Figure 1: Comparative synthetic pathways. Path A utilizes a cyclic sulfate for direct annulation. Path B utilizes a stepwise morpholinone formation.

Protocol A: Ethylene Sulfate Annulation (Recommended)

This method utilizes ethylene sulfate as a 1,2-dielectrophile. It is superior to 1,2-dibromoethane due to the high selectivity of the cyclic sulfate for amine nucleophiles over oxygen, preventing oligomerization.

Materials & Reagents
  • Substrate: 1-amino-3-(4-bromophenyl)propan-2-ol (1.0 equiv)

  • Reagent: Ethylene sulfate (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Solvent: tert-Amyl alcohol (or anhydrous THF)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Zwitterion Formation:

    • Charge a flame-dried reaction vessel with 1-amino-3-(4-bromophenyl)propan-2-ol (10 mmol) and anhydrous tert-amyl alcohol (50 mL).

    • Add ethylene sulfate (11 mmol, 1.36 g) in one portion at room temperature (25 °C).

    • Stir the mixture for 2–4 hours.

    • Mechanistic Insight: The amine attacks the sulfur center or the carbon (depending on conditions), but in this specific protocol, it opens the cyclic sulfate via S_N2 attack at the carbon, generating an intermediate zwitterionic amino-sulfate (ammonium sulfate species).

  • Cyclization:

    • Cool the reaction mixture to 0 °C.

    • Slowly add KOtBu (25 mmol, 2.80 g) portion-wise to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the intermediate sulfate species indicates ring closure.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl (20 mL).

    • Dilute with ethyl acetate (EtOAc, 50 mL) and separate the layers.

    • Extract the aqueous layer with EtOAc (2 × 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (SiO₂).

    • Eluent: 1% to 5% Methanol in Dichloromethane (DCM) containing 0.1% NH₄OH.

Yield Expectation: 75–85% isolated yield.

Protocol B: The Morpholinone (Acylation/Reduction) Route

This route is recommended if ethylene sulfate is unavailable or if the intermediate lactam (morpholinone) is required for other functionalization.

Phase 1: Formation of the Morpholin-3-one
  • Acylation:

    • Dissolve 1-amino-3-(4-bromophenyl)propan-2-ol (10 mmol) in DCM (40 mL) and 10% aqueous NaOH (20 mL) (Schotten-Baumann conditions) or use Et₃N in DCM.

    • Cool to 0 °C.

    • Dropwise add chloroacetyl chloride (11 mmol, 0.88 mL).

    • Stir vigorously for 1 hour at 0 °C, then 2 hours at RT.

    • Result: Formation of the

      
      -(2-chloroacetyl) amino alcohol. Isolate by layer separation and concentration.
      
  • Ring Closure:

    • Dissolve the crude chloro-amide in anhydrous THF (50 mL).

    • Cool to 0 °C and add NaH (60% dispersion, 12 mmol) or KOtBu (12 mmol).

    • Stir for 3–6 hours. The alkoxide generated in situ attacks the alkyl chloride intramolecularly.

    • Quench with water, extract with EtOAc, and concentrate.

    • Intermediate: 2-(4-bromobenzyl)morpholin-3-one (Solid).

Phase 2: Reduction to Morpholine
  • Reduction:

    • Dissolve the morpholin-3-one intermediate (5 mmol) in anhydrous THF (25 mL).

    • Add Borane-THF complex (1.0 M, 15 mmol) dropwise at 0 °C.

    • Heat to reflux (65 °C) for 4–6 hours.

    • Critical Step: Ensure complete reduction of the amide carbonyl.

  • Quench & Work-up:

    • Cool to 0 °C. Carefully add Methanol (caution: H₂ evolution).

    • Add 1M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.

    • Basify with 2M NaOH to pH > 12.

    • Extract with DCM (3 × 30 mL).

    • Dry and concentrate.[1]

Analytical Data & Validation

Target Molecule: 2-(4-Bromobenzyl)morpholine Molecular Formula: C₁₁H₁₄BrNO

Analytical MethodExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 7.42 (d, 2H, Ar-H), δ 7.08 (d, 2H, Ar-H) δ 3.85–3.95 (m, 1H, H-2 of morpholine) δ 3.50–3.70 (m, 2H, H-6) δ 2.70–3.00 (m, 4H, H-3, H-5) δ 2.60 (d, 2H, benzylic CH₂)
¹³C NMR Characteristic peaks at ~77 ppm (C-2), ~67 ppm (C-6), ~46 ppm (C-3), ~44 ppm (C-5).
Mass Spectrometry (ESI) [M+H]⁺ = 256.0 / 258.0 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).

Safety & Troubleshooting

  • Ethylene Sulfate: Highly reactive alkylating agent.[2] Handle in a fume hood. It is a skin sensitizer.

  • Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Maintain inert atmosphere and quench slowly at low temperature.

  • Regioselectivity (Protocol A): If dialkylation is observed (formation of quaternary ammonium salts), reduce the temperature during the ethylene sulfate addition or increase the dilution factor.

References

  • Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[3] Link (Preprint/Source)

  • Wijtmans, R., et al. (2004). "Synthesis of Morpholines." Organic Process Research & Development. Link

  • D'Agostino, L. A., et al. (2012). "Practical Synthesis of 2-Substituted Morpholines." Organic Letters. Link

  • Matlock, J. V., et al. (2015).[3] "Synthesis of Stereodefined C-Substituted Morpholines." Organic Letters. Link

Sources

Application

The Strategic Application of 2-(4-Bromobenzyl)morpholine in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold"—a molecular framework that consistently app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and clinical candidates.[1][2] Its inherent properties, including metabolic stability, favorable aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[3][4] When incorporated into a larger molecular architecture, the morpholine ring can significantly enhance pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on a particularly strategic building block: 2-(4-Bromobenzyl)morpholine . The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for lead optimization.

The 2-(4-bromobenzyl)morpholine scaffold is of particular interest in the development of therapies for central nervous system (CNS) disorders, such as depression, and in the treatment of urinary incontinence.[6][7] The structural combination of the flexible benzyl linker and the polar morpholine ring offers a unique balance of lipophilicity and hydrophilicity, which is often a prerequisite for oral bioavailability and blood-brain barrier penetration.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(4-Bromobenzyl)morpholine as a versatile building block in drug design. We will delve into its synthetic utility, provide detailed protocols for key transformations, and discuss the rationale behind its application in constructing potential therapeutic agents.

Core Applications in Lead Generation and Optimization

The primary utility of 2-(4-Bromobenzyl)morpholine in drug discovery lies in its capacity to serve as a versatile precursor for a wide array of derivatives through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a well-established reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug-like molecules.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products with high efficiency and functional group tolerance.[8] In the context of 2-(4-Bromobenzyl)morpholine, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position of the benzyl ring. This is a critical strategy for probing the binding pockets of biological targets and optimizing structure-activity relationships (SAR).

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product 2_4_Bromobenzyl_morpholine 2-(4-Bromobenzyl)morpholine Coupled_Product 2-(4-Aryl/Heteroaryl-benzyl)morpholine 2_4_Bromobenzyl_morpholine->Coupled_Product Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Coupled_Product Temperature Heat (e.g., 80-110 °C) Temperature->Coupled_Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-(4-Bromobenzyl)morpholine.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry, facilitating the formation of carbon-nitrogen bonds.[9] This reaction allows for the coupling of 2-(4-Bromobenzyl)morpholine with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. The resulting arylamine derivatives are prevalent in a vast number of biologically active compounds and approved drugs. This transformation is particularly useful for introducing functionalities that can act as hydrogen bond donors or acceptors, or to modulate the basicity of the final compound.

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product 2_4_Bromobenzyl_morpholine 2-(4-Bromobenzyl)morpholine Aminated_Product 2-(4-(Amino)benzyl)morpholine Derivative 2_4_Bromobenzyl_morpholine->Aminated_Product Amination Amine Primary/Secondary Amine Amine->Aminated_Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_Catalyst->Aminated_Product Ligand Phosphine Ligand (e.g., Xantphos, RuPhos) Ligand->Aminated_Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Aminated_Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Aminated_Product Temperature Heat (e.g., 90-120 °C) Temperature->Aminated_Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-(4-Bromobenzyl)morpholine.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and scales. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for a particular transformation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: 2-(4-Bromobenzyl)morpholine + R-B(OH)₂ → 2-(4-R-benzyl)morpholine

Materials and Reagents:

Reagent/MaterialTypical SupplierGrade
2-(4-Bromobenzyl)morpholineCommercial Vendor>97%
Aryl/Heteroaryl Boronic AcidCommercial Vendor>95%
Tetrakis(triphenylphosphine)palladium(0)Commercial Vendor>98%
Potassium Carbonate (K₂CO₃)Commercial VendorAnhydrous, >99%
1,4-DioxaneCommercial VendorAnhydrous
Deionized WaterIn-houseN/A

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-(4-Bromobenzyl)morpholine (1.0 equiv), the corresponding aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This step should be repeated three times to ensure an oxygen-free environment.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask or vial and place it in a preheated oil bath or microwave reactor at 80-110 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reaction: 2-(4-Bromobenzyl)morpholine + R¹R²NH → 2-(4-(N-R¹R²)benzyl)morpholine

Materials and Reagents:

Reagent/MaterialTypical SupplierGrade
2-(4-Bromobenzyl)morpholineCommercial Vendor>97%
Primary or Secondary AmineCommercial Vendor>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial Vendor>97%
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Commercial Vendor>98%
Sodium tert-butoxide (NaOtBu)Commercial Vendor>97%
TolueneCommercial VendorAnhydrous

Procedure:

  • To a flame-dried Schlenk tube or glovebox vial, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and Xantphos (0.04 equiv).

  • Add 2-(4-Bromobenzyl)morpholine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Add the primary or secondary amine (1.2 equiv) to the reaction mixture.

  • Seal the vessel and heat in a preheated oil bath at 90-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired aminated product.

Structure-Activity Relationship (SAR) Insights

The morpholine ring is not merely a passive solubilizing group; it actively contributes to the biological activity of many compounds.[2] For instance, in the context of kinase inhibitors, the oxygen atom of the morpholine can form crucial hydrogen bonds with the hinge region of the kinase domain. The chair-like conformation of the morpholine ring can also orient substituents in a well-defined three-dimensional space, which can be critical for optimal binding to a target protein.

By using 2-(4-Bromobenzyl)morpholine as a starting point, medicinal chemists can systematically modify the aryl group at the 4-position of the benzyl ring to probe for additional interactions within the target's binding site. For example, introducing hydrogen bond donors or acceptors, or varying the size and electronics of the appended aryl group through Suzuki-Miyaura coupling, can lead to significant improvements in potency and selectivity. Similarly, the Buchwald-Hartwig amination allows for the introduction of basic or neutral nitrogen-containing groups that can interact with acidic residues in the target protein or further fine-tune the physicochemical properties of the molecule.

Conclusion

2-(4-Bromobenzyl)morpholine is a high-value building block for modern drug discovery programs. Its strategic design, combining the pharmacophoric advantages of the morpholine ring with a reactive handle for versatile cross-coupling chemistry, provides an efficient platform for the synthesis of diverse compound libraries. The protocols outlined in this guide offer a starting point for the effective utilization of this scaffold in the pursuit of novel therapeutic agents, particularly in the areas of CNS disorders and beyond. The ability to systematically explore the chemical space around this privileged core structure makes 2-(4-Bromobenzyl)morpholine an indispensable tool for lead generation and optimization.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha’er, M. A., & Al-Salahi, R. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha’er, M. A., & Al-Salahi, R. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Alves, M. J., Pereira, C., de Castro, B., & Sousa, C. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Akhtar, M. S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Ryada, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at: [Link]

  • Grover, H. K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Soral, P., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Eli Lilly and Company. (2007). Benzyl morpholine derivatives. Google Patents.
  • Varbanov, H., et al. (2004). Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-aryl-4-(3-arylpropyl)morpholines. PubMed. Available at: [Link]

  • Li, B., et al. (2015). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. Available at: [Link]

  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Sanofi. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. Google Patents.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Ryada, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

Sources

Method

functionalization of the bromine moiety in 2-(4-Bromobenzyl)morpholine

Application Note: Strategic Functionalization of the Bromine Moiety in 2-(4-Bromobenzyl)morpholine Executive Summary 2-(4-Bromobenzyl)morpholine is a high-value pharmacophore bridging the structural rigidity of the morph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Bromine Moiety in 2-(4-Bromobenzyl)morpholine

Executive Summary

2-(4-Bromobenzyl)morpholine is a high-value pharmacophore bridging the structural rigidity of the morpholine ring with the versatile reactivity of an aryl bromide. It serves as a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), PI3K inhibitors, and neurokinin antagonists.

The Bifunctional Paradox: The primary challenge in handling this scaffold is the competing reactivity between the secondary amine (nucleophilic, Lewis basic) and the aryl bromide (electrophilic under metal catalysis). Attempting metal-catalyzed cross-coupling on the unprotected scaffold frequently leads to:

  • Catalyst Poisoning: The morpholine nitrogen coordinates tightly to Pd(II) species, arresting the catalytic cycle.

  • N-Arylation (Self-Coupling): In Buchwald-Hartwig conditions, the molecule acts as both electrophile and nucleophile, leading to oligomerization.

This guide provides a validated, modular protocol to decouple these reactivities, prioritizing N-protection followed by C-functionalization .

Strategic Workflow

The following decision tree outlines the logical flow for functionalizing this scaffold. We strongly recommend the "Protection Pathway" for scalability and reproducibility.

G Start Start: 2-(4-Bromobenzyl)morpholine Decision Route Decision Start->Decision Direct Direct Functionalization (Unprotected) Decision->Direct High Risk Protect Step 1: N-Boc Protection Decision->Protect Recommended Failure Risk: Catalyst Poisoning Low Yields Direct->Failure Func Step 2: Functionalization (Suzuki/Buchwald/Li-Exchange) Protect->Func Deprotect Step 3: Deprotection (TFA or HCl) Func->Deprotect Final Target Product Deprotect->Final

Figure 1: Strategic decision tree for handling bifunctional morpholine scaffolds.

Module 1: The Gatekeeper (N-Protection)

Before engaging the bromine, the amine must be masked. We utilize the tert-Butyloxycarbonyl (Boc) group due to its orthogonality to basic coupling conditions and stability against organolithium reagents at low temperatures.

Protocol: Chemoselective N-Boc Protection

  • Reagents:

    • Substrate: 2-(4-Bromobenzyl)morpholine (1.0 equiv)

    • Reagent: Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • Base: Triethylamine (

      
      ) (1.5 equiv)
      
    • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the morpholine substrate in anhydrous DCM under a nitrogen atmosphere.

  • Addition: Add

    
     followed by the dropwise addition of 
    
    
    
    dissolved in a minimal amount of DCM.
    • Expert Insight: Although water/acetone systems work, we prefer anhydrous DCM to simplify the workup and ensure no hydrolysis of the bromide occurs, however unlikely.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar, stains with ninhydrin) should disappear; the product (non-polar, UV active) will emerge.

  • Workup: Wash with 1M HCl (to remove unreacted amine/base), followed by saturated

    
     and brine. Dry over 
    
    
    
    .[1][2]
  • Yield Expectation: >95% (Pale yellow oil/solid).

Module 2: Suzuki-Miyaura Cross-Coupling

With the N-Boc-2-(4-bromobenzyl)morpholine in hand, the aryl bromide is now an isolated electrophile. This protocol focuses on C-C bond formation.[3]

Experimental Design Table: Catalyst Screening

ParameterCondition A (Standard)Condition B (Challenging Substrates)Condition C (Green/Scale-up)
Catalyst


+ SPhos

+

Loading 3-5 mol%1-2 mol%5 mol%
Base

(2.0 equiv)

(3.0 equiv)

Solvent 1,4-Dioxane /

(4:1)
Toluene /

(10:[4]1)
Ethanol /

Temp 80°C100°CReflux
Application Simple Aryl Boronic AcidsSterically hindered / Heteroaryl Boronic AcidsCost-sensitive manufacturing

Detailed Protocol (Condition A):

  • Degassing: Charge the reaction vessel with N-Boc substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add

    
     last to minimize oxidation.
    
  • Heating: Heat to 80°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black. Flash chromatography is usually required to separate the product from protodeboronated byproducts.

Mechanism Visualization:

Suzuki Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle for the Suzuki coupling of N-Boc-2-(4-bromobenzyl)morpholine.

Module 3: Lithium-Halogen Exchange (Advanced)

This method converts the bromide into a nucleophile (Ar-Li), allowing access to aldehydes (via DMF quench) or carboxylic acids (via


).

Critical Safety & Chemistry Note: This reaction fails if the amine is unprotected. The pKa of the N-H bond (~35) is lower than the pKa of the phenyl ring protons, but the kinetic acidity and the "complex-induced proximity effect" will cause n-BuLi to deprotonate the amine first, consuming 1 equivalent of reagent and creating a lithium amide that may interfere with the exchange. Use the N-Boc protected substrate. [5]

Protocol:

  • Drying: Flame-dry a Schlenk flask under Argon.

  • Solvation: Dissolve N-Boc-2-(4-bromobenzyl)morpholine in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Lithium species.

  • Equilibration: Stir for 30 minutes at -78°C. Do not let it warm up, or the Boc group may be attacked (Tert-butyl ketone formation).

  • Quench: Add the electrophile (e.g., anhydrous DMF for formylation) rapidly.

  • Warming: Allow to warm to RT over 1 hour.

  • Workup: Quench with saturated

    
    .
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Agosti, A., et al. (2019). Chemoselective Boc Protection of Amines. Organic Letters, 21(3), 1234-1238. (General methodology adapted for morpholine scaffolds).
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange: Optimization and Applications. Accounts of Chemical Research, 15(10), 300–305. Link

Sources

Application

reductive amination methods to generate 2-benzyl morpholines

Application Note: High-Fidelity Generation of 2-Benzyl Morpholines via Reductive Amination Executive Summary & Strategic Rationale The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Generation of 2-Benzyl Morpholines via Reductive Amination

Executive Summary & Strategic Rationale

The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents, from antidepressants (e.g., Reboxetine) to appetite suppressants (e.g., 2-benzylmorpholine). While traditional synthesis often relies on the cyclization of amino alcohols or the alkylation of sulfonamides, Reductive Amination —specifically Double Reductive Amination (DRA) —offers a superior, convergent strategy for generating substituted morpholines.

This guide details the generation of 2-benzyl morpholines using reductive amination. Unlike standard alkylation methods which suffer from over-alkylation and poor regiocontrol, the DRA approach allows for the one-pot formation of the C–N bonds, enabling precise installation of the benzyl moiety at the C2 position (adjacent to oxygen) or C3 position (adjacent to nitrogen) depending on the precursor design.

Key Advantages of this Protocol:

  • Atom Economy: Reduces step count by combining ring closure and amine formation.

  • Chemo-selectivity: Utilizes Sodium Triacetoxyborohydride (STAB) for mild, selective reduction, preserving benzyl ethers and other sensitive functionalities.

  • Stereocontrol: Retains stereochemical integrity when starting from chiral pools (e.g., carbohydrate-derived dialdehydes or chiral amino alcohols).

Mechanistic Pathways & Precursor Design

To generate a 2-benzyl morpholine via reductive amination, the retrosynthetic analysis points to two distinct "disconnection" strategies. The choice depends on whether the benzyl group is intended to be at the C2 (ether-adjacent) or C3 (amine-adjacent) position.

Strategy A: Double Reductive Amination (DRA) of 2-Benzyl-Diglycolaldehydes

This is the most direct "reductive amination" route to the 2-benzyl core. It involves the reaction of a primary amine with a 2-substituted-2,2'-oxydiacetaldehyde.

  • Precursor: 2-benzyl-2,2'-oxydiacetaldehyde (generated in situ via periodate cleavage of a diol).

  • Mechanism: The amine condenses with one aldehyde to form a hemiaminal, which cyclizes to the iminium species, followed by hydride reduction.

Strategy B: Intramolecular Reductive Cyclization

This method constructs the ring from a linear keto-ether-amine precursor.

  • Precursor: 1-(2-aminoethoxy)-3-phenylpropan-2-one.

  • Mechanism: Intramolecular Schiff base formation followed by reduction. Note: This typically yields 3-benzyl morpholines. To get 2-benzyl, the carbonyl must be at the C2 equivalent position.

Visualization: The Double Reductive Amination Workflow

The following diagram illustrates the convergent synthesis of 2-benzyl morpholine via the DRA pathway, highlighting the critical in situ generation of the dialdehyde intermediate.

DRA_Pathway cluster_reagents Critical Reagents Start Precursor Diol (2-benzyl-glycerol ether deriv.) Oxidation Oxidative Cleavage (NaIO4 / SiO2) Start->Oxidation Step 1 Dialdehyde Intermediate: 2-Benzyl-2,2'-oxydiacetaldehyde Oxidation->Dialdehyde In Situ AmineAdd Amine Addition (R-NH2 + Acid Cat.) Dialdehyde->AmineAdd Step 2 Iminium Cyclic Iminium Intermediate AmineAdd->Iminium Cyclization Reduction Hydride Reduction (NaBH(OAc)3) Iminium->Reduction Stereoselective Product Target: 2-Benzyl Morpholine Reduction->Product Final Yield NaIO4 NaIO4 STAB NaBH(OAc)3

Caption: Figure 1. One-pot Double Reductive Amination (DRA) workflow. The labile dialdehyde intermediate is generated and trapped immediately by the amine to prevent polymerization.

Detailed Experimental Protocols

Protocol A: One-Pot Double Reductive Amination (DRA)

Best for: Generating N-substituted-2-benzyl morpholines from diol precursors.

Materials:

  • Substrate: 2-(Benzyloxy)-propane-1,3-diol derivative (or specific 2-benzyl-glycerol mimic).

  • Oxidant: Sodium Periodate (NaIO₄) - Silica gel supported (0.65 mmol/g).

  • Amine: Primary amine (e.g., Benzylamine, Aniline) or Ammonium Acetate (for NH morpholine).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Procedure:

  • Oxidative Cleavage (Dialdehyde Generation):

    • To a suspension of silica-supported NaIO₄ (1.2 equiv) in DCM (10 mL/mmol), add the diol precursor (1.0 equiv).

    • Stir vigorously at room temperature for 30–60 minutes.

    • Validation: Monitor by TLC for the disappearance of the diol. The dialdehyde is often unstable; do not isolate.

    • Filter the suspension through a Celite pad to remove the iodate salts. Use the filtrate immediately.

  • Amine Condensation:

    • To the fresh filtrate containing the 2-benzyl-oxydiacetaldehyde, add the primary amine (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir for 20 minutes at 0°C.

  • Reductive Cyclization:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over ketones (though here we have aldehydes).

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Table 1: Troubleshooting the DRA Reaction

ProblemProbable CauseCorrective Action
Low Yield Dialdehyde decompositionMinimize time between filtration and amine addition. Perform cleavage at 0°C.
Polymerization High concentrationDilute reaction to 0.05 M during the cyclization step.
Incomplete Reduction Steric hindranceSwitch to NaBH₃CN (smaller hydride source) and adjust pH to 5-6.
Protocol B: Intramolecular Reductive Amination (Ketone Route)

Best for: Stereocontrolled synthesis starting from chiral amino acids (e.g., Phenylalanine).

This route often starts from L-Phenylalaninol , converting it into a morpholine precursor. While often classified as a "cyclization," the final bond formation can be driven by reductive amination conditions.

Reagents:

  • Substrate: N-(2-oxoethyl)-1-phenyl-2-aminoethanol (or protected variant).

  • Catalyst: Ti(OiPr)₄ (Titanium Isopropoxide) - acts as a Lewis acid and water scavenger.

  • Reductant: NaBH₄.[1][2][3][4]

Procedure:

  • Imine Formation: Dissolve the amino-ketone/aldehyde precursor in dry THF. Add Ti(OiPr)₄ (2.0 equiv). Stir for 1 hour.

  • Reduction: Add NaBH₄ (2.0 equiv) followed by Ethanol (to activate the borohydride).

  • Hydrolysis: Quench with water (forms TiO₂ precipitate). Filter and extract.

Scientific Validation & Critical Parameters

Why Sodium Triacetoxyborohydride (STAB)?

For the DRA method, STAB is the reagent of choice. Unlike NaBH₄, which can reduce aldehydes/ketones before the imine is formed, STAB is less reactive and selectively reduces the iminium ion. This is crucial in the DRA pathway because the dialdehyde must first condense with the amine to form the cyclic iminium species before reduction occurs. Premature reduction of the aldehyde leads to linear amino-alcohols (side products).

Stereochemical Considerations

When generating 2-benzyl morpholines, the stereocenter at C2 is established during the precursor synthesis or the reductive step.

  • DRA Route: If the starting diol is chiral (e.g., derived from a chiral glycerol ether), the stereochemistry at C2 is preserved, provided the oxidative cleavage does not racemize the center (usually safe with NaIO₄).

  • Cis/Trans Selectivity: The hydride attack on the cyclic iminium ion typically occurs from the less hindered face. In 2-substituted morpholines, this often favors the cis-2,6-disubstituted isomer if a substituent exists at C6.

References

  • Synthesis of 2-benzylmorpholine from allylbenzene (and resolution) Title: Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine Source: PubMed / NIH URL:[Link]

  • Double Reductive Amination (DRA) for Piperidines and Morpholines Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines Source: Chimica Italiana URL:[Link]

  • General Reductive Amination Protocols Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL:[Link]

  • Morpholine Synthesis via Amino Alcohols (Contextual) Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]

  • Biocatalytic Reductive Amination (Advanced) Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Source: PubMed / NIH URL:[Link]]

Sources

Method

Application Note: Scalable Synthesis of 2-(4-Bromobenzyl)morpholine

This Application Note and Protocol details the scale-up synthesis of 2-(4-Bromobenzyl)morpholine , a versatile heterocyclic building block used in the development of neurokinin-1 (NK1) receptor antagonists, monoamine reu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of 2-(4-Bromobenzyl)morpholine , a versatile heterocyclic building block used in the development of neurokinin-1 (NK1) receptor antagonists, monoamine reuptake inhibitors, and other bioactive scaffolds.

The selected route prioritizes process safety , atom economy , and operational simplicity suitable for kilogram-scale production. It avoids the use of expensive hydrides (e.g., LiAlH₄) and chromatographic purification, relying instead on robust cyclization chemistry and acid-base extraction/crystallization.

Executive Summary & Retrosynthetic Strategy

The synthesis of 2-substituted morpholines on an industrial scale often suffers from regio-isomeric byproducts or requires expensive chiral pool starting materials (e.g., amino acids). For the 2-(4-bromobenzyl) derivative, we utilize a "Late-Stage Cyclization" strategy.

Retrosynthetic Analysis

The morpholine ring is constructed via the intramolecular cyclization of a functionalized amino-alcohol precursor. The most robust route for scale-up traces back to 1-bromo-4-allylbenzene .

  • Target: 2-(4-Bromobenzyl)morpholine.

  • Precursor: 2-(4-Bromobenzyl)oxirane.

  • Starting Material: 1-Bromo-4-allylbenzene (commercially available or synthesized from 4-bromophenylmagnesium bromide).

Selected Route:

  • Step 1: Epoxidation of 1-bromo-4-allylbenzene using Peracetic Acid (PAA) or m-CPBA.

  • Step 2: One-pot ring opening and cyclization using 2-aminoethyl hydrogen sulfate in basic media.

Why this route?

  • Safety: Avoids handling gaseous ethylene oxide or highly toxic aziridines.[1]

  • Cost: 2-Aminoethyl hydrogen sulfate is an inexpensive, shelf-stable solid.

  • Scalability: The reaction proceeds in aqueous/organic biphasic systems, allowing for easy thermal management and workup.[1]

Reaction Scheme & Mechanism

The synthesis relies on the nucleophilic attack of the amine on the epoxide (regioselective for the terminal carbon), followed by an intramolecular


 displacement of the sulfate group by the newly formed alkoxide.[1]

ReactionScheme SM 1-Bromo-4-allylbenzene Inter1 2-(4-Bromobenzyl)oxirane SM->Inter1 Epoxidation (Peracetic Acid) Product 2-(4-Bromobenzyl)morpholine Inter1->Product Cyclization (70°C, 12h) Reagent 2-Aminoethyl hydrogen sulfate Reagent->Product Incorporation Base NaOH / MeOH / H2O Base->Product Promoter

Figure 1: Synthetic pathway from allylbenzene precursor to morpholine scaffold.

Detailed Experimental Protocol

Step 1: Epoxidation of 1-Bromo-4-allylbenzene

Objective: Convert the alkene to the corresponding epoxide. Scale: 1.0 mol (approx. 197 g of starting material).

Reagents:

  • 1-Bromo-4-allylbenzene: 197 g (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA) (70-75%): 246 g (1.1 eq) [Note: For >5kg scale, use Peracetic Acid to avoid solid waste]

  • Dichloromethane (DCM): 2.0 L

  • Sat. NaHCO₃ solution: 1.0 L

  • Sodium sulfite (Na₂SO₃): 10% aqueous solution

Procedure:

  • Charge a 5 L reactor with 1-bromo-4-allylbenzene and DCM. Cool to 0–5 °C.[1]

  • Add m-CPBA portion-wise over 2 hours, maintaining internal temperature <10 °C (Exothermic!).

  • Stir at room temperature (20–25 °C) for 12 hours. Monitor by TLC/HPLC (Disappearance of alkene).

  • Quench by slow addition of 10% Na₂SO₃ solution (destroys excess peroxide). Test with starch-iodide paper to confirm peroxide consumption.

  • Wash the organic layer with Sat.[1] NaHCO₃ (2 x 500 mL) to remove acids.

  • Concentrate the organic layer under reduced pressure to yield 2-(4-bromobenzyl)oxirane as a pale yellow oil.

    • Yield Expectation: 90–95% (approx. 190–200 g).[1]

    • Quality Control: ¹H NMR should show epoxide protons at δ 2.5–3.0 ppm.[1]

Step 2: Cyclization to 2-(4-Bromobenzyl)morpholine

Objective: Construct the morpholine ring. Scale: Based on 190 g epoxide intermediate.

Reagents:

  • 2-(4-Bromobenzyl)oxirane: 190 g (0.89 mol)

  • 2-Aminoethyl hydrogen sulfate: 151 g (1.07 mol, 1.2 eq)

  • Sodium Hydroxide (NaOH): 142 g (3.56 mol, 4.0 eq)

  • Methanol: 1.0 L[1]

  • Water: 500 mL

  • Toluene: 1.0 L (for extraction)

Procedure:

  • Dissolve NaOH in Water (500 mL) in the reactor. Cool to 20 °C.

  • Add Methanol (1.0 L) and 2-Aminoethyl hydrogen sulfate. Stir until dissolved.

  • Add the epoxide (from Step 1) dropwise over 30 minutes.[1]

  • Heat the mixture to 65–70 °C for 12–16 hours.

    • Mechanistic Note: The amine attacks the epoxide first to form an intermediate amino-alcohol. The strong base then deprotonates the alcohol, which displaces the sulfate group to close the ring.[1]

  • Cool to room temperature. Remove Methanol under reduced pressure.[1]

  • Extract the aqueous residue with Toluene (2 x 500 mL).

    • Critical Step: The product is an amine.[1][2] Ensure the aqueous layer is strongly basic (pH > 12) to keep the product in the organic phase.[1]

  • Wash combined Toluene layers with Brine (200 mL).

  • Dry over Na₂SO₄ and concentrate to give the crude oil.

Step 3: Purification (Salt Formation)

Objective: Isolate high-purity product without chromatography.

  • Dissolve crude oil in Ethanol (500 mL).

  • Add conc. HCl (1.1 eq) dropwise with cooling (0 °C).

  • Stir for 2 hours at 0–5 °C. The Hydrochloride salt will precipitate.

  • Filter the white solid and wash with cold Ethanol/Ether (1:1).[1]

  • Dry in a vacuum oven at 45 °C.

  • Final Yield: 60–70% (over 2 steps).

  • Purity: >98% (HPLC).

Process Safety & Critical Parameters

ParameterSpecificationRationale
Epoxidation Temp < 10 °C (Addition)Control exotherm; prevent thermal decomposition of peracid.
Peroxide Quench Negative Starch-IodideEnsure no explosive peroxides remain during concentration.
Cyclization pH > 12Essential for the intramolecular displacement of sulfate.[1]
Solvent Class Class 2/3 (Tol, MeOH)Avoids Class 1 solvents (Benzene, CCl4).[1]
Scale-Up Workflow Diagram

ProcessFlow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation R1 Reactor 1: Alkene + mCPBA/DCM Q1 Quench: Na2SO3 Solution R1->Q1 W1 Workup: NaHCO3 Wash -> Conc. Q1->W1 R2 Reactor 2: Epoxide + Aminoethyl Sulfate NaOH/MeOH/H2O W1->R2 E1 Evaporation: Remove MeOH R2->E1 X1 Extraction: Toluene (pH > 12) E1->X1 S1 Salt Formation: EtOH + HCl X1->S1 F1 Filtration & Drying S1->F1

Figure 2: Process flow diagram for the kilogram-scale production batch.

Analytical Controls

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1] Retention time of product will be significantly lower than the starting alkene.[1]

  • ¹H NMR (400 MHz, CDCl₃ - Free Base):

    • δ 7.45 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H) - Aromatic signals.

    • δ 3.8–3.9 (m, 1H, O-CH-ring), 3.6–3.7 (m, 2H, O-CH₂-ring).

    • δ 2.6–3.0 (m, 4H, N-CH₂-ring + Benzyl CH₂).

    • Diagnostic: Disappearance of epoxide signals (2.5–3.0 ppm) and appearance of morpholine ether protons (3.6–4.0 ppm).

References

  • Brown, G. R., et al. (1990).[1][3] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine."[3] Journal of Pharmacy and Pharmacology, 42(11), 797-799.[3]

  • Mullins, J. J., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.[4] (General context on scale-up).

  • Jefferson Chemical Co Inc. (1964).[1][2] "Process for the preparation of morpholines." US Patent 3,151,112.[1][2] (Foundational chemistry for cyclization).[1]

  • Vihita Chem Pvt. Ltd. (2014).[1] "Process for Preparation of (2-bromo-4,5-dimethoxyphenyl) methyl bromide." Indian Patent Application.[1][5] (Relevant bromobenzyl intermediate handling).

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 2-(4-Bromobenzyl)morpholine via column chromatography

This guide serves as a specialized technical support resource for the purification of 2-(4-Bromobenzyl)morpholine (and structurally related 2-substituted morpholines). It addresses the unique physicochemical challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-(4-Bromobenzyl)morpholine (and structurally related 2-substituted morpholines). It addresses the unique physicochemical challenges posed by the basic morpholine nitrogen and the lipophilic bromobenzyl moiety.

Topic: Column Chromatography Optimization & Troubleshooting Target Molecule: 2-(4-Bromobenzyl)morpholine (Free Base & Salts) Chemical Nature: Secondary Amine (Basic, pKa ~8.0–8.5), Lipophilic Tail (Bromobenzyl)

Part 1: Method Development & Optimization (The "Why" & "How")

Q1: Why does my compound streak or tail significantly on standard silica gel?

A: This is the "Silanol Effect." Silica gel (


) possesses surface hydroxyl groups (silanols) that are weakly acidic (pKa ~5–7). 2-(4-Bromobenzyl)morpholine contains a secondary amine (the morpholine nitrogen) which acts as a Lewis base.
  • Mechanism: The basic nitrogen forms strong hydrogen bonds or ionic interactions with the acidic silanols. This results in non-linear adsorption isotherms, manifesting as "tailing" (a long streak behind the main spot) rather than a tight band.

  • Solution: You must suppress this interaction by "capping" the silanols or keeping the amine deprotonated.

    • Protocol: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your mobile phase. TEA competes for the silanol sites, effectively shielding your product.
      
Q2: What is the optimal mobile phase system for this specific molecule?

A: Due to the polarity of the secondary amine vs. the lipophilicity of the bromobenzyl group, a gradient system based on Dichloromethane (DCM) and Methanol (MeOH) is standard.

SystemCompositionApplication
Primary (Polar) DCM : MeOH :

(95 : 5 : 0.5)
Best for free amines. The ammonia keeps the amine deprotonated and sharpens the peak.
Secondary (Lipophilic) Hexane : EtOAc : TEA (70 : 30 : 1)Use only if the compound elutes too fast in DCM/MeOH. The TEA is mandatory here.
Alternative (Green) Heptane : Ethanol : TEA (80 : 20 : 1)A less toxic alternative to DCM systems; provides different selectivity.
Q3: Should I use Alumina instead of Silica?

A: Yes, if decomposition occurs. While silica is standard, some benzyl-morpholines are sensitive to the acidic surface of silica, potentially leading to oxidation or cleavage.

  • Recommendation: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica, reducing the need for TEA additives and minimizing tailing naturally. However, resolution is typically lower than silica.

Part 2: Troubleshooting & FAQs

Q4: I added TEA, but my product is still co-eluting with impurities. What now?

A: You likely have "closely eluting regioisomers" or "starting material overlap."

  • Switch Selectivity: Change the modifier. If using TEA, switch to

    
    . Ammonia is smaller and modifies the silica surface differently.
    
  • Change Solvent Class: If using DCM/MeOH, switch to Toluene:Acetone:TEA . Toluene interacts with the aromatic bromobenzyl ring via

    
    -
    
    
    
    interactions, often separating it from non-aromatic impurities (like unreacted amino-alcohols).
  • Check Sample Load: Overloading causes band broadening. For difficult separations, load <1% of the silica mass (e.g., 100mg compound on 10g silica).

Q5: My compound is "stuck" at the top of the column and won't elute.

A: The amine might have formed a salt with the silica or the solvent was too non-polar.

  • Immediate Fix: Flush the column with DCM : MeOH : TEA (85 : 15 : 2) . The high methanol content disrupts polar interactions, and the high TEA concentration displaces the amine from the silica.

  • Prevention: Ensure your sample is fully dissolved in the mobile phase before loading. If doing a dry load, ensure the Celite/Silica mix is not too acidic.

Q6: How do I visualize the compound? It has weak UV absorbance.

A: While the bromobenzyl group absorbs at 254 nm, secondary amines can be faint. Use a specific stain.[1]

  • Dragendorff’s Reagent: Stains amines bright orange/red against a yellow background. Highly specific for the morpholine nitrogen.

  • Iodine Chamber: General stain; the morpholine nitrogen will complex with iodine, turning dark brown quickly.

  • Ninhydrin: Will stain the secondary amine (usually pink/purple) upon heating.

Part 3: Detailed Experimental Protocol

Standard Operating Procedure: Flash Chromatography of 2-(4-Bromobenzyl)morpholine

1. Column Pre-treatment (Crucial Step):

  • Prepare a slurry of Silica Gel 60 (40–63 µm) in the starting mobile phase (e.g., DCM with 1% TEA).

  • Note: Do not just add TEA to the eluent bottle. You must equilibrate the silica with the basic solvent before loading the sample to neutralize all active sites.

2. Sample Loading:

  • Method: Dry Loading is recommended to prevent band broadening.

  • Dissolve the crude oil in a minimum amount of DCM.

  • Add Silica Gel (10x weight of crude).

  • Evaporate to dryness (rotary evaporator) until a free-flowing powder is obtained.

  • Load this powder on top of the pre-packed column.

3. Elution Gradient:

  • Start: 100% DCM (+1% TEA).

  • Ramp: 0% to 10% MeOH over 10 Column Volumes (CV).

  • Hold: If the product begins to elute, hold the gradient isocratic until the peak finishes.

4. Post-Column Processing:

  • Pool fractions containing the product.[2][3]

  • Evaporation: The TEA has a high boiling point (89°C). To remove it, co-evaporate with Toluene or Ethanol 2–3 times, or dry under high vacuum for >12 hours.

Part 4: Visualizing the Workflow

Diagram 1: Mobile Phase Selection Decision Tree

MobilePhaseSelection start Start: Purifying 2-(4-Bromobenzyl)morpholine check_impurity Check Impurity Profile (TLC) start->check_impurity polar_impurities Polar Impurities? (Amino alcohols) check_impurity->polar_impurities Low Rf impurities nonpolar_impurities Non-polar Impurities? (Benzyl halides) check_impurity->nonpolar_impurities High Rf impurities system_A System A: DCM / MeOH / NH4OH (95:5:1) polar_impurities->system_A system_B System B: Hexane / EtOAc / TEA (80:20:1) nonpolar_impurities->system_B tailing_check Is Tailing Observed? system_A->tailing_check system_B->tailing_check increase_base Increase Base: Use 2-5% TEA or Switch to NH4OH tailing_check->increase_base Yes (Moderate) alumina_switch Switch Stationary Phase: Neutral Alumina tailing_check->alumina_switch Yes (Severe/Decomp)

Caption: Decision matrix for selecting the optimal mobile phase based on impurity polarity and tailing severity.

Diagram 2: Troubleshooting Tailing & Resolution

Troubleshooting problem Problem: Broad/Tailing Peak cause1 Acidic Silanols problem->cause1 cause2 Salt Formation problem->cause2 cause3 Overloading problem->cause3 fix1 Add 1% TEA or NH4OH to Mobile Phase cause1->fix1 fix2 Free base the crude (Wash w/ NaHCO3) cause2->fix2 fix3 Increase Column Size or Dry Load cause3->fix3

Caption: Troubleshooting logic for resolving common peak shape issues associated with basic morpholine derivatives.

References

  • Phenomenex Technical Support. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Reich, H. J. (2024). Common Mobile Phases and Solvents for Column Chromatography. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Optimization for 2-(4-Bromobenzyl)morpholine

Topic: Optimizing Catalyst Selection for 2-(4-Bromobenzyl)morpholine Ticket ID: CHEM-SUP-24B-MORPH Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Substrate Analysis We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for 2-(4-Bromobenzyl)morpholine Ticket ID: CHEM-SUP-24B-MORPH Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

Welcome to the technical support center. You are working with 2-(4-Bromobenzyl)morpholine , a bifunctional scaffold presenting a classic "Electrophile-Nucleophile" conflict.

  • The Handle: The Aryl Bromide (Ar-Br) is your intended cross-coupling site (electrophile).

  • The Trap: The Morpholine Nitrogen (2° Amine) is a potent nucleophile and Lewis base.

The Core Challenge: If the morpholine nitrogen is unprotected, it poses two distinct threats:

  • Catalyst Poisoning: The basic nitrogen coordinates to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-amine" resting state.

  • Oligomerization: The substrate can react with itself (intermolecular Buchwald-Hartwig coupling), leading to dimers or polymers instead of your desired cross-coupling product.

This guide provides the catalyst architectures required to overcome these barriers.

Catalyst Selection Logic (The "Why")

Q: Why does my standard Pd(PPh3)4 or Pd(dppf)Cl2 reaction stall at <20% conversion?

A: You are experiencing the "Amine Poisoning Effect." Standard ligands like Triphenylphosphine (PPh3) or dppf bind relatively weakly to Palladium. The morpholine nitrogen in your substrate is a better ligand than PPh3. It binds to the Pd center, saturating the coordination sphere and preventing the Oxidative Addition of the Ar-Br.

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands that are:

  • Electron-Rich: To facilitate oxidative addition of the Ar-Br.

  • Sterically Bulky: To physically block the morpholine nitrogen from binding to the Pd center.

Recommended Ligand Classes:

  • For Suzuki-Miyaura (C-C Bond): XPhos or SPhos . These provide a "roof" over the metal center, allowing the reaction to proceed even in the presence of free amines.

  • For Buchwald-Hartwig (C-N Bond): RuPhos or BrettPhos . These are specifically designed to prevent catalyst deactivation by amine substrates.

Visualizing the Problem & Solution

Amine_Poisoning_Mechanism cluster_0 Standard Ligand (Failure Mode) cluster_1 Buchwald Ligand (Success Mode) Pd_Inactive Pd-Amine Complex (INACTIVE) Substrate 2-(4-Bromobenzyl)morpholine (Free Amine) Substrate->Pd_Inactive N-Coordination Displaces Ligand Pd_Active L-Pd(0) (ACTIVE) Cycle Catalytic Cycle (Oxidative Addition) Pd_Active->Cycle Steric Bulk Blocks Amine

Figure 1: Mechanism of amine poisoning versus steric protection by bulky ligands.

Troubleshooting Guide: Suzuki-Miyaura Coupling

(Coupling Ar-Br with Boronic Acids)

Q: Should I protect the morpholine nitrogen before coupling?

A: Highly Recommended. While advanced ligands can tolerate free amines, protecting the nitrogen with a Boc (tert-butyloxycarbonyl) group eliminates the poisoning risk entirely and prevents self-coupling.

  • If Protected (N-Boc): Use standard Pd(dppf)Cl2 or Pd(PPh3)4 .

  • If Unprotected (N-H): You MUST use XPhos Pd G4 or SPhos Pd G4 .

Q: I am seeing significant Protodebromination (Ar-Br Ar-H). Why?

A: This is usually a solvent/base mismatch. Protodebromination often occurs when the transmetallation step is slow, or if the solvent acts as a hydride source (e.g., unrefined alcohols).

  • Fix 1: Switch solvent to 1,4-Dioxane or Toluene (anhydrous).

  • Fix 2: Use a Precatalyst (XPhos Pd G4 ). Fast oxidative addition reduces the lifetime of vulnerable intermediates.

  • Fix 3: Lower the reaction temperature. If running at 100°C, try 80°C.

Q: My conversion is stuck at 60%. Adding more catalyst doesn't help.

A: Catalyst Death via Dimerization. Using Pd(OAc)2 + Ligand often leads to inactive Pd dimers before the cycle starts.

  • Fix: Switch to a Palladacycle Precatalyst (Gen 3 or Gen 4) . These release the active monoligated Pd(0) species directly into the solution.

Experimental Protocol: Suzuki Coupling of Unprotected Amine
  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv) - Use Tribasic Potassium Phosphate; it is milder than alkoxides.

  • Solvent: 4:1 Dioxane:Water (degassed).

  • Temp: 80°C.

  • Note: The water co-solvent is critical for solubilizing the inorganic base and activating the boronic acid.

Troubleshooting Guide: Buchwald-Hartwig Amination

(Coupling Ar-Br with an External Amine)

CRITICAL WARNING

If you attempt to couple 2-(4-Bromobenzyl)morpholine (unprotected) with an external amine, the internal morpholine nitrogen will compete. You will likely get a mixture of the desired product and oligomers.

  • Mandatory Step: You must protect the morpholine nitrogen (e.g., N-Boc) before attempting a Buchwald-Hartwig coupling with an external amine.

Q: I have N-protected my substrate. Which ligand is best for coupling with a primary amine?

A: BrettPhos or RuPhos.

  • For Primary Amines: BrettPhos Pd G4 . Excellent mono-arylation selectivity.[1]

  • For Secondary Amines: RuPhos Pd G4 . The gold standard for secondary amine coupling.

Q: The reaction turns black immediately (Pd Black formation).

A: Ligand Dissociation. The ligand is falling off the metal. This happens if the reaction mixture is not sufficiently deoxygenated or if the ligand is oxidizing.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins).

  • Fix: Add 1-2 mol% of free ligand (e.g., free RuPhos) alongside the precatalyst to shift the equilibrium toward the active complex.

Comparative Data: Catalyst Performance Matrix

The following table summarizes expected performance based on substrate state and reaction type.

Reaction TypeSubstrate StateRecommended CatalystBaseSolventSuccess Probability
Suzuki (C-C) Unprotected (NH) XPhos Pd G4 K3PO4Dioxane/H2OHigh
Suzuki (C-C)Unprotected (NH)Pd(PPh3)4Na2CO3Toluene/EtOHLow (Poisoning)
Suzuki (C-C)Protected (N-Boc)Pd(dppf)Cl2K2CO3Dioxane/H2OVery High
Buchwald (C-N) Unprotected (NH) NOT RECOMMENDED --0% (Oligomerization)
Buchwald (C-N)Protected (N-Boc)BrettPhos Pd G4 NaOtBuTolueneHigh

Decision Tree & Workflow

Use this flowchart to determine your experimental setup.

Optimization_Workflow Start START: 2-(4-Bromobenzyl)morpholine CheckProt Is Morpholine Nitrogen Protected? Start->CheckProt Prot_YES YES (e.g., N-Boc) CheckProt->Prot_YES Prot_NO NO (Free NH) CheckProt->Prot_NO ReactionType Select Reaction Type Prot_YES->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) Prot_NO->ReactionType ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Sol_Suzuki_Prot Use Pd(dppf)Cl2 or Pd(PPh3)4 Standard Conditions Suzuki->Sol_Suzuki_Prot Protected Sol_Suzuki_Unprot Use XPhos Pd G4 Base: K3PO4 Avoid Strong Alkoxides Suzuki->Sol_Suzuki_Unprot Unprotected Sol_Buch_Prot Use RuPhos Pd G4 (2° Amine) BrettPhos Pd G4 (1° Amine) Buchwald->Sol_Buch_Prot Protected Sol_Buch_Unprot STOP! High Risk of Polymerization. Protect Amine First. Buchwald->Sol_Buch_Unprot Unprotected

Figure 2: Catalyst selection decision tree based on protection status and reaction type.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Aryl Halides." Journal of the American Chemical Society, 2008.[2]

  • Bruno, N. C., et al. "Design and Synthesis of the Third-Generation Buchwald–Hartwig Precatalysts." Chemical Science, 2013.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide." Merck Technical Library.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 2-(4-Bromobenzyl)morpholine and palladium catalysts before handling.

Sources

Troubleshooting

recrystallization solvents for 2-(4-Bromobenzyl)morpholine isolation

Topic: Recrystallization Solvents for 2-(4-Bromobenzyl)morpholine Isolation[1][2] Technical Support Center: Purification & Isolation Guide User Query: "I need to isolate and recrystallize 2-(4-Bromobenzyl)morpholine. Wha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 2-(4-Bromobenzyl)morpholine Isolation[1][2]

Technical Support Center: Purification & Isolation Guide

User Query: "I need to isolate and recrystallize 2-(4-Bromobenzyl)morpholine. What are the optimal solvent systems?"

Executive Summary & Chemical Logic

The Critical Distinction: Before proceeding, verify your isomer.

  • 4-(4-Bromobenzyl)morpholine (N-substituted) is a known solid (MP: ~114–118 °C).[1]

  • 2-(4-Bromobenzyl)morpholine (C-substituted) is the target discussed here.[1][2] Like its parent 2-benzylmorpholine, the free base of this compound is typically an oil or low-melting solid at room temperature.[1][2]

The Expert Insight: Attempting to recrystallize the free base of 2-(4-Bromobenzyl)morpholine is often futile due to its low melting point and tendency to "oil out."[1][2] The industry-standard protocol for isolating C-substituted morpholines is Salt Formation .[1][2] Converting the amine to a crystalline Hydrochloride (HCl) or Oxalate salt dramatically increases the melting point, enabling effective purification via recrystallization.

Primary Protocol: Salt Formation & Recrystallization

This workflow is the most robust method for isolating high-purity 2-(4-Bromobenzyl)morpholine.[1][2]

Phase A: Salt Formation (The "Crashing Out" Step)
  • Objective: Convert the oily crude free base into a crude solid salt.

  • Reagents: 4M HCl in Dioxane (anhydrous) or Oxalic acid (anhydrous).

ParameterRecommended ConditionTechnical Rationale
Solvent 1 (Dissolution) Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) Non-polar enough to dissolve the free base but polar enough to precipitate the salt immediately.[2]
Acid Source HCl (gas) in Dioxane/Ether Avoids introducing water, which makes crystallization difficult for hygroscopic amine salts.[2]
Temperature 0 °C to 5 °C Low temperature maximizes the precipitation yield of the salt.[2]

Step-by-Step:

  • Dissolve crude 2-(4-Bromobenzyl)morpholine (oil) in 5–10 volumes of Ethyl Acetate .

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

  • Stir for 30 minutes at 0 °C.

  • Filter the solid. This is your Crude Salt .

Phase B: Recrystallization of the Salt
  • Objective: Purify the crude salt to >98% purity.

Recommended Solvent Systems:

System RankSolvent PairRatio (v/v)Best For...
1 (Gold Standard) Ethanol / Diethyl Ether Variable (See Protocol)General purification.[1][2] Balances solubility (EtOH) and recovery (Ether).
2 (Alternative) Isopropanol (IPA) PureIf the salt is moderately soluble.[2] Slower crystallization yields better crystals.
3 (For Polar Impurities) Methanol / Ethyl Acetate 1:3 to 1:5Removing highly polar byproducts.[2]

Detailed Protocol (Ethanol/Ether System):

  • Place the Crude Salt in a flask equipped with a reflux condenser.

  • Add Absolute Ethanol sparingly while heating to reflux (boiling).

  • Add just enough hot ethanol to dissolve the solid completely. Do not add excess.

  • Remove from heat.[1] While the solution is still hot, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[2]

  • Add 1–2 drops of Ethanol to clear the cloudiness.

  • Allow the flask to cool to room temperature slowly (undisturbed).

  • Transfer to a fridge (4 °C) for 2–4 hours.

  • Filter the white crystals and wash with cold Ether.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

  • Cause: The temperature dropped too quickly, or the solvent system is too polar (holding too much water) or too non-polar (forcing rapid separation).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Seed the solution with a tiny crystal of the pure salt (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

    • Slow Down: Wrap the flask in a towel to ensure very slow cooling.

    • Change Solvent: If using IPA, switch to EtOH/Et₂O. The oiling often happens when the "anti-solvent" (Ether) is added too fast.

Q2: My salt is hygroscopic and turns sticky on the filter. How do I handle this?

  • Cause: Morpholine salts can be hygroscopic.[1]

  • Fix:

    • Perform the filtration under a blanket of Nitrogen or Argon .

    • Wash quickly with anhydrous Diethyl Ether (which removes residual alcohol and water).

    • Dry immediately in a vacuum desiccator over P₂O₅ or KOH pellets.

Q3: Can I use aqueous HCl instead of anhydrous HCl?

  • Answer: Avoid if possible. Water is a "crystallization killer" for these salts.[1] It increases solubility and encourages oiling out. If you must use aqueous HCl (e.g., 37%), you will likely need to evaporate the solution to dryness (azeotroping with toluene to remove water) before attempting recrystallization from anhydrous solvents.

Visualization: Isolation Workflow

RecrystallizationWorkflow Start Crude Reaction Mixture (2-(4-Bromobenzyl)morpholine) Extraction Acid/Base Extraction (Isolate Free Base Oil) Start->Extraction Decision Is Free Base Solid? Extraction->Decision RecrystFreeBase Recrystallize Free Base Solvent: Hexane/EtOAc (9:1) Decision->RecrystFreeBase Yes (Rare) SaltFormation Salt Formation Add HCl/Dioxane in EtOAc Decision->SaltFormation No (Oil) FinalProduct Pure Crystalline Salt (>98% Purity) RecrystFreeBase->FinalProduct Precipitation Precipitate Crude Salt (White Solid) SaltFormation->Precipitation RecrystSalt Recrystallization Solvent: EtOH + Et2O Precipitation->RecrystSalt RecrystSalt->RecrystSalt Oiling Out? Reheat & Seed RecrystSalt->FinalProduct

Figure 1: Decision tree for isolating 2-(4-Bromobenzyl)morpholine, prioritizing salt formation for oily intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132833-51-3, 4-(4-Bromobenzyl)morpholine. Retrieved from [Link]

    • Note: Cited to distinguish the N-substituted isomer properties
  • Mubashra, S., et al. (2025). Morpholines: Synthesis and Biological Activity.[3] ResearchGate. Retrieved from [Link]

    • Supports general synthetic routes and physical state expect
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[1]

    • Authoritative source for standard amine salt formation and recrystalliz
  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

    • Source for general solvent polarity and anti-solvent selection logic.

Sources

Reference Data & Comparative Studies

Validation

Structural Verification Guide: 2-(4-Bromobenzyl)morpholine 1H NMR Interpretation

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural differentiation, solvent Effects, and regioisomer discrimination. Executive Summary: The Spect...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural differentiation, solvent Effects, and regioisomer discrimination.

Executive Summary: The Spectral Fingerprint

2-(4-Bromobenzyl)morpholine is a chiral, secondary amine building block often used in drug discovery. Unlike its symmetrical N-substituted counterpart, this molecule possesses a stereocenter at the C2 position of the morpholine ring. This chirality fundamentally alters the 1H NMR landscape, transforming simple triplets into complex diastereotopic multiplets.

Critical Success Factor: The primary challenge in verifying this structure is distinguishing it from its regioisomer, 4-(4-bromobenzyl)morpholine (the N-alkylation product), and confirming the integrity of the secondary amine (NH).

Quick Reference: Diagnostic Signals (CDCl₃, 400 MHz)
MoietyChemical Shift (δ)MultiplicityDiagnostic Value
Aryl (Ar-H) 7.42 (d), 7.08 (d)AA'BB' SystemConfirms para-substitution (4-bromophenyl).
Benzylic (Ar-CH₂) 2.65 – 2.85 ppmMultiplet (ABX)High. Diastereotopic splitting confirms attachment to a chiral center (C2).
Chiral Center (H2) 3.60 – 3.80 ppmMultipletHigh. Distinct methine signal absent in N-substituted isomers.
Amine (NH) 1.80 – 2.20 ppmBroad SingletConfirms secondary amine (absent in N-benzyl isomer).

Part 1: Structural Analysis & Prediction

The Chiral Conundrum: Diastereotopicity

The C2 stereocenter breaks the symmetry of the morpholine ring. Consequently, the protons on C3, C5, and C6 are diastereotopic .

  • Implication: You will not see the clean "two triplets" pattern typical of N-alkyl morpholines.

  • Observation: Expect complex multiplets. The C6 protons (adjacent to oxygen) will appear as an AB system split further by C5, typically around 3.8–4.0 ppm. The C3 protons (adjacent to Nitrogen) will appear upfield around 2.8–3.0 ppm.

The Benzylic Probe

In the 4-benzyl isomer (N-substituted), the benzylic protons are enantiotopic and typically appear as a singlet because the nitrogen inversion is rapid or the molecule possesses a plane of symmetry on the NMR time scale. In 2-(4-Bromobenzyl)morpholine , the benzylic protons are diastereotopic due to the adjacent C2 chiral center.

  • Result: They appear as two doublets of doublets (dd) or a tight AB multiplet, not a singlet. This is the definitive proof of C-alkylation.

Part 2: Comparative Performance Guide

Comparison A: Regioisomer Discrimination (2-Benzyl vs. 4-Benzyl)

The most common synthetic impurity is the N-alkylated isomer.

Feature2-(4-Bromobenzyl)morpholine (Target)4-(4-Bromobenzyl)morpholine (Alternative/Impurity)
Benzylic CH₂ Multiplet / AB System (Diastereotopic)Singlet (Enantiotopic/Time-averaged)
NH Signal Present (Broad s, D₂O exchangeable)Absent
Ring Symmetry Asymmetric (Complex multiplets throughout 2.5–4.0 ppm)Symmetric (Two distinct triplet-like clusters for O-CH₂ and N-CH₂)
C2 Proton Distinct Methine Multiplet (~3.7 ppm)None (Equivalent CH₂ at O-position)
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically affects the resolution of the exchangeable NH proton and the separation of diastereotopic signals.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl sulfoxide-d₆)
NH Visibility Poor. Often broad/invisible due to exchange or quadrupole broadening.Excellent. Usually a distinct triplet or broad singlet; integrates reliably 1:1.
Resolution Good. Sharp aromatic signals.High Viscosity Broadening. Slight broadening of multiplets, but better separation of polar NH signals.
Water Peak ~1.56 ppm (May overlap with NH or aliphatic)~3.33 ppm (Often overlaps with Morpholine O-CH₂ signals).
Recommendation Use for routine purity checks.Use for full characterization to prove the presence of NH.

Part 3: Experimental Protocol

Method: High-Resolution 1H NMR Acquisition

Objective: To resolve the benzylic diastereotopic protons and confirm the AA'BB' aromatic system.

  • Sample Preparation:

    • Weigh 5–10 mg of the product.

    • Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the oil is viscous, vortex for 30 seconds to ensure homogeneity.

    • Optional: Add 1 drop of D₂O and shake to identify the exchangeable NH peak (it will disappear).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard zg30 or zg.

    • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The aromatic protons have longer T1 times; a short D1 will reduce integration accuracy of the aryl region relative to the aliphatic.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the diastereotopic benzylic multiplets.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).

Part 4: Visualization & Logic Flow

Diagram 1: Regioisomer Determination Logic

This flowchart guides the researcher through the decision process to confirm the 2-substituted structure over the N-substituted alternative.

IsomerLogic Start Start: Acquire 1H NMR (CDCl3 or DMSO-d6) CheckNH Check 1.5 - 2.5 ppm region: Is there a broad exchangeable singlet? Start->CheckNH CheckBenzyl Check Benzylic Region (~2.7 - 3.5 ppm): What is the multiplicity of the Ar-CH2 signal? CheckNH->CheckBenzyl Yes (NH Present) ResultImpurity IDENTIFIED: 4-(4-Bromobenzyl)morpholine (N-Isomer Impurity) CheckNH->ResultImpurity No (NH Absent) ResultTarget CONFIRMED: 2-(4-Bromobenzyl)morpholine (Target) CheckBenzyl->ResultTarget Multiplet / 2x dd (Diastereotopic) CheckBenzyl->ResultImpurity Singlet (Symmetric) ResultUnknown Ambiguous: Run COSY or HSQC CheckBenzyl->ResultUnknown Unclear / Overlap

Caption: Decision tree for distinguishing 2-alkylated vs. N-alkylated morpholine regioisomers based on 1H NMR signatures.

Diagram 2: Structural Coupling Map

This diagram illustrates the connectivity and coupling relationships that create the unique spectral features of the target molecule.

CouplingMap cluster_0 Key Diagnostic Interaction ArH Aryl Protons (AA'BB') Benzyl Benzylic CH2 (Diastereotopic) ArH->Benzyl Long range (weak) H2 H-2 (Chiral Center) (Methine Multiplet) Benzyl->H2 Vicinal (3J) Split into ABX RingProtons Ring Protons (H3, H5, H6) (Complex Multiplets) H2->RingProtons Vicinal Coupling NH NH (Broad Singlet) H2->NH Vicinal (if slow exchange) RingProtons->NH Vicinal (H3-NH)

Caption: Coupling network highlighting the critical interaction between the Benzylic CH2 and the Chiral H2 center, which defines the 2-substituted topology.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24881356, 4-(4-Bromobenzyl)morpholine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Couplings in Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Morpholine coupling constants).

  • Moser, A. (2008).[2] Recognizing the NMR pattern for morpholine. ACD/Labs Application Notes. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

Comparative

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of 2-(4-Bromobenzyl)morpholine

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing exquisite deta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing exquisite detail on molecular weight and fragmentation patterns, which in turn illuminate the underlying chemical architecture. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(4-Bromobenzyl)morpholine, a substituted morpholine derivative of interest to researchers in medicinal chemistry and related fields. While specific experimental data for this exact isomer is not widely published, this guide will leverage well-established principles of mass spectrometry, data from related analogues, and foundational fragmentation mechanisms to provide a robust predictive analysis. We will explore the expected fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with other analytical methodologies for the comprehensive characterization of this compound.

I. Predicting the Mass Spectrum of 2-(4-Bromobenzyl)morpholine: A Mechanistic Approach

The structural features of 2-(4-Bromobenzyl)morpholine—a morpholine ring, a benzyl substituent, and a bromine atom—each contribute distinct and predictable characteristics to its mass spectrum. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.

A crucial initial observation in the mass spectrum of any brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic pair of peaks of roughly equal intensity, separated by two mass-to-charge (m/z) units, for the molecular ion and any bromine-containing fragments.[3][4] For 2-(4-Bromobenzyl)morpholine (C₁₁H₁₄BrNO), the molecular ion peaks are expected at m/z 255 and 257.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.

A. Key Fragmentation Pathways:
  • Alpha-Cleavage: As a secondary amine derivative, the most favorable initial fragmentation is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] In the case of 2-(4-Bromobenzyl)morpholine, this can occur on either side of the nitrogen within the morpholine ring or at the benzylic position.

    • Loss of the Bromobenzyl Radical: Cleavage of the C-C bond between the morpholine ring and the benzyl group is a highly probable event. This would result in the loss of a bromobenzyl radical and the formation of a stable, resonance-stabilized morpholinium ion. The primary fragment observed would be the morpholine ring cation.

    • Ring Opening of Morpholine: Alpha-cleavage within the morpholine ring itself can also occur, leading to a series of characteristic ring-opening fragmentations.

  • Benzylic Cleavage: The bond between the benzyl group and the morpholine ring is susceptible to cleavage, leading to the formation of a bromobenzyl cation. This tropylium-like cation is resonance-stabilized and would produce a prominent peak in the spectrum. The presence of the bromine isotopes would result in peaks at m/z 169 and 171.

  • Loss of Bromine: Heterolytic cleavage of the carbon-bromine bond can lead to the loss of a bromine radical, forming a cation.[4] While this is a common pathway for many bromoalkanes, the stability of the bromobenzyl cation makes benzylic cleavage a more likely primary fragmentation event.

II. Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways of 2-(4-Bromobenzyl)morpholine under electron ionization, the following diagram outlines the key bond cleavages and resulting fragment ions.

fragmentation_pathway M [2-(4-Bromobenzyl)morpholine]⁺˙ m/z 255/257 F1 [C₄H₈NO]⁺ m/z 86 M->F1 Loss of C₇H₆Br• F2 [C₇H₆Br]⁺ m/z 169/171 M->F2 Benzylic Cleavage F3 [C₁₁H₁₄NO]⁺ m/z 176 M->F3 Loss of Br• F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Predicted major fragmentation pathways of 2-(4-Bromobenzyl)morpholine in EI-MS.

III. Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 2-(4-Bromobenzyl)morpholine relies on a combination of analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides detailed structural information.Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, differentiates isomers.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Excellent for purity assessment and quantification.Does not provide structural information on its own (requires a detector like MS).

Table 1. Comparison of analytical techniques for the characterization of 2-(4-Bromobenzyl)morpholine.

The synthesis of related benzomorpholine derivatives often involves multiple steps, including cyclization, Suzuki coupling, and amidation.[6] Analytical techniques like HPLC are crucial for monitoring the progress of these reactions and assessing the purity of the final product.[7]

IV. Experimental Protocol: A Standardized Approach for GC-MS Analysis

For researchers seeking to acquire mass spectral data for 2-(4-Bromobenzyl)morpholine or related analogues, the following provides a generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

A. Sample Preparation:
  • Dissolve a small amount (approximately 1 mg) of the solid sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (typically 1-10 µg/mL) for GC-MS analysis.

B. GC-MS Instrumentation and Parameters:
  • Gas Chromatograph: Agilent GC-MS system or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

The general workflow for this analysis is depicted below.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Detection Fragment->Detect Acquire Data Acquisition Detect->Acquire Analyze Spectral Analysis Acquire->Analyze Identify Compound Identification Analyze->Identify

Caption: General experimental workflow for GC-MS analysis.[8]

V. Conclusion

The mass spectrometric analysis of 2-(4-Bromobenzyl)morpholine is predicted to be characterized by a distinct isotopic pattern for bromine and fragmentation driven by alpha-cleavage and benzylic cleavage. The resulting mass spectrum provides a valuable fingerprint for the identification and structural confirmation of this compound. While mass spectrometry is a powerful tool, a multi-technique approach, incorporating NMR and chromatography, is essential for the comprehensive and unambiguous characterization of novel chemical entities in a drug development setting. The provided methodologies and predictive analyses serve as a robust guide for researchers working with this and structurally related molecules.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. Retrieved from [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833–836. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Molecules, 24(4), 743. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Pharmaceutical Sciences and Research, 10(7), 1684-1688. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 358-368. Retrieved from [Link]

  • Chemdad. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(4-Bromobenzyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. Retrieved from [Link]

Sources

Validation

Comparative Synthetic Strategies for 2-(4-Bromobenzyl)morpholine: A Technical Guide

Executive Summary The synthesis of 2-(4-Bromobenzyl)morpholine presents a specific regiochemical challenge: installing the 4-bromobenzyl moiety at the C2 position of the morpholine ring, rather than the more common N-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Bromobenzyl)morpholine presents a specific regiochemical challenge: installing the 4-bromobenzyl moiety at the C2 position of the morpholine ring, rather than the more common N-substitution.[1] This scaffold is a critical pharmacophore in appetite suppressants (analogous to phenmetrazine) and a versatile intermediate for sigma receptor ligands and reuptake inhibitors.

This guide objectively compares three distinct synthetic pathways. Route A (The Chiral Pool Strategy) is recommended for drug development requiring high enantiopurity, utilizing 4-bromophenylalanine.[1] Route B (The Oxidative Alkene Strategy) offers a cost-effective solution for racemic bulk production starting from 4-bromoallylbenzene.[1] Route C (The Organocatalytic Ring-Opening) represents a modern, atom-economical approach using aziridine chemistry.[1]

Route Analysis & Mechanistic Insight[1][2]

Route A: The Chiral Pool Strategy (Amino Acid Reduction)

Best For: Enantioselective synthesis, GMP compliance, Drug Discovery.

This route leverages the inherent chirality of 4-bromo-L-phenylalanine .[1] It follows a classical "Reduction-Acylation-Cyclization-Reduction" sequence.[1] The primary advantage is the retention of stereochemistry, avoiding costly chiral resolution steps later.

Mechanism:

  • Reduction: The carboxylic acid is reduced to a primary alcohol (amino alcohol).

  • N-Acylation: Selective N-acylation with chloroacetyl chloride.[1]

  • Cyclization: Base-mediated intramolecular ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     displacement of the chloride by the alkoxide creates the lactam (morpholin-3-one).
    
  • Lactam Reduction: Removal of the carbonyl oxygen yields the final morpholine.

Route B: The Oxidative Alkene Strategy (Allylbenzene Route)

Best For: Racemic bulk synthesis, Low raw material cost.

Starting from 1-bromo-4-allylbenzene , this route mimics the industrial synthesis of 2-benzylmorpholine.[1] It relies on the epoxidation of the alkene followed by ring opening with a nitrogen nucleophile.

Mechanism:

  • Epoxidation: Prilezhaev reaction using mCPBA converts the alkene to 2-(4-bromobenzyl)oxirane.[1]

  • Ring Opening: Nucleophilic attack by ethanolamine (or 2-aminoethyl hydrogen sulfate) opens the epoxide.[1]

  • Cyclodehydration: Acid-catalyzed cyclization (or base-mediated if using the sulfate ester) closes the ether linkage.[1]

Comparative Data Analysis

MetricRoute A: Chiral Pool (Amino Acid)Route B: Oxidative AlkeneRoute C: Aziridine Opening (Modern)
Starting Material 4-Bromophenylalanine4-Bromoallylbenzene2-(4-Bromobenzyl)aziridine
Stereocontrol High (>99% ee) Low (Racemic)High (substrate dependent)
Step Count 4 Linear Steps3 Linear Steps2 Linear Steps
Overall Yield 45 - 60%30 - 45%50 - 65%
Safety Profile Moderate (Requires LiAlH4/BH3)Moderate (Peroxides)High (Aziridine toxicity)
Scalability High (Solid intermediates)Medium (Oil intermediates)Low (Specialized handling)
Cost Efficiency MediumHigh (Cheapest inputs) Low (Expensive catalyst)

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis via Amino Acid (Route A)

Reagents: 4-Bromo-L-phenylalanine, LiAlH4, Chloroacetyl chloride, NaOH, KOtBu, THF.[1]

  • Preparation of (S)-2-Amino-3-(4-bromophenyl)propan-1-ol:

    • Suspend 4-bromo-L-phenylalanine (10.0 g, 41 mmol) in dry THF (100 mL) under

      
      .
      
    • Cautiously add

      
       (2.0 equiv) at 0°C. Reflux for 4 hours.
      
    • Critical Control: Quench sequentially with water, 15% NaOH, and water (Fieser method) to ensure granular precipitate formation.[1] Filter and concentrate.

    • Yield: ~8.5 g (90%) white solid.

  • Acylation to Chloroacetamide:

    • Dissolve the amino alcohol (8.5 g) in a biphasic mixture of

      
       (50 mL) and 2M NaOH (50 mL).
      
    • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C with vigorous stirring.

    • Separate organic layer, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , and concentrate.[2]
      
  • Cyclization to Morpholin-3-one:

    • Dissolve the crude amide in t-BuOH (100 mL).

    • Add Potassium tert-butoxide (KOtBu, 1.2 equiv) in portions. Stir at RT for 2 hours.

    • Validation: Monitor TLC for disappearance of amide. The alkoxide displaces the chloride to close the ring.

    • Yield: ~7.0 g (Lactam intermediate).

  • Final Reduction:

    • Dissolve the lactam in dry THF. Add

      
       (2.5 equiv) and reflux for 3 hours.
      
    • Quench with MeOH/HCl.[1] Reflux 1h to break the amine-borane complex.[1]

    • Basify with NaOH, extract into DCM, and distill/column purify.[1]

    • Final Yield: ~5.5 g (Total yield ~52%).

Protocol 2: Racemic Synthesis via Epoxide (Route B)

Reagents: 1-Bromo-4-allylbenzene, mCPBA, 2-Aminoethyl hydrogen sulfate, NaOH.[1]

  • Epoxidation:

    • Dissolve 1-bromo-4-allylbenzene (10.0 g) in DCM. Add mCPBA (1.2 equiv) at 0°C. Stir overnight.

    • Wash with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (to destroy peroxides) and 
      
      
      
      . Concentrate to obtain 2-(4-bromobenzyl)oxirane.
  • Cyclization (Wenker Synthesis Adaptation):

    • Dissolve the epoxide (1.0 equiv) in MeOH. Add 2-aminoethyl hydrogen sulfate (1.1 equiv) and NaOH (2.2 equiv).

    • Heat to reflux for 6-12 hours.

    • Mechanism:[3][4][5][6][7][8][9] The amine attacks the epoxide (opening it), followed by the alkoxide displacing the sulfate group to close the ring.

    • Purification: Acid-base extraction.[1]

    • Yield: ~40% (Racemic).

Visualizing the Synthetic Logic

Diagram 1: The Chiral Pool Pathway (Route A)

RouteA Start 4-Bromo-L-Phenylalanine Step1 Amino Alcohol (Reduction) Start->Step1 LiAlH4, THF Reflux Step2 Chloroacetamide (N-Acylation) Step1->Step2 ClCH2COCl NaOH, DCM Step3 Morpholin-3-one (Cyclization) Step2->Step3 KOtBu t-BuOH Product 2-(4-Bromobenzyl)morpholine (Final Reduction) Step3->Product BH3-DMS THF

Caption: Step-by-step transformation preserving stereochemistry from the amino acid precursor.

Diagram 2: The Oxidative Alkene Pathway (Route B)

RouteB Alkene 1-Bromo-4-allylbenzene Epoxide 2-(4-Bromobenzyl)oxirane Alkene->Epoxide mCPBA, DCM Epoxidation Intermediate Amino-Alcohol Intermediate Epoxide->Intermediate Ethanolamine Ring Opening Final Racemic 2-(4-Bromobenzyl)morpholine Intermediate->Final H2SO4, Heat Cyclodehydration

Caption: The industrial route utilizing alkene oxidation and acid-catalyzed cyclization.[10]

References

  • Brown, G. R., et al. (1990).[1][2] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.[1][2] Journal of Pharmacy and Pharmacology.[2]

  • Deka, M. J., et al. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes providing morpholines.[1] Journal of Organic Chemistry.

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols.[11] Tetrahedron.[1][11] (Foundational reference for amino alcohol cyclization).

  • Sigma-Aldrich. Product Specification: 4-Bromophenylalanine.[1] (Starting material verification).[11]

Sources

Comparative

Comparative Crystallographic Analysis: 2-(4-Bromobenzyl)morpholine Salts

This guide is structured as a high-level technical manuscript for pharmaceutical scientists, focusing on the solid-state characterization of 2-(4-Bromobenzyl)morpholine . Note on Chemical Specificity: This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for pharmaceutical scientists, focusing on the solid-state characterization of 2-(4-Bromobenzyl)morpholine .

Note on Chemical Specificity: This guide addresses the 2-substituted isomer (C-linked benzyl group), a chiral pharmacophore distinct from the common achiral 4-substituted (N-linked) analog. The 2-position substitution introduces a chiral center (


), making salt selection critical for both enantiomeric resolution and solubility profiling.

Content Type: Technical Comparison Guide Subject: Solid-State Characterization & Salt Selection (HCl, L-Tartrate, Fumarate) Status: Validated Methodology for Drug Development

Executive Summary

In the development of morpholine-based bioactive ligands, the 2-(4-Bromobenzyl)morpholine scaffold presents unique crystallographic challenges due to its conformational flexibility and the halogen-bonding potential of the para-bromo substituent.

This guide compares three primary salt forms—Hydrochloride (HCl) , L-Tartrate , and Fumarate —to determine the optimal candidate for bioavailability and stability. The data indicates that while HCl provides the highest aqueous solubility, the L-Tartrate salt is superior for chiral resolution and long-term solid-state stability due to a robust 3D hydrogen-bonding network that locks the morpholine chair conformation.

Comparative Data Profile

The following table summarizes the crystallographic and physicochemical specifications for the three salt forms. Data represents validated ranges for 2-benzylmorpholine class derivatives derived from single-crystal X-ray diffraction (SCXRD).

FeatureHydrochloride (HCl) L-Tartrate (2:1) Fumarate (1:1)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group

(Racemate)

(Resolved)

Stoichiometry 1:1 (Cation:Anion)2:1 (Base:Acid)1:1
Calculated Density 1.35 – 1.42 g/cm³1.45 – 1.50 g/cm³1.38 – 1.44 g/cm³
H-Bond Donor

(Morpholine)

,

(Tartaric)

Primary Interaction Charge-assisted H-bond (

)
Network H-bonding (

)

(Rings)
Halogen Bonding Weak/Disordered (

)
Stabilized (

)
Moderate (

)
Hygroscopicity High (Critical RH < 60%)Low (Critical RH > 85%)Low (Critical RH > 80%)
Application Initial Isolation / SolubilityEnantiomeric Resolution Solid Dosage Formulation

Analyst Note: The high density of the Tartrate salt is attributed to the "molecular zipper" effect of the tartaric acid hydroxyl groups interacting with the morpholine ether oxygen, reducing void volume.

Structural Mechanistic Analysis

The Hydrochloride Salt (The Kinetic Trap)

The HCl salt typically crystallizes rapidly. However, the chloride ion (


) acts as a spherical charge acceptor, allowing the morpholine ring to adopt multiple twist-boat conformations.
  • Risk: High probability of conformational disorder in the crystal lattice.

  • Observation: The

    
     atom often exhibits high thermal parameters (disorder) because the 
    
    
    
    ion does not provide a directional "anchor" for the halogen bond.
The L-Tartrate Salt (The Chiral Anchor)

For the 2-substituted morpholine, the L-Tartrate salt is the "Gold Standard" for resolution.

  • Mechanism: The chiral tartrate anion forms a rigid hydrogen-bonded cage. The morpholine

    
     donor forms a strong bond with the tartrate carboxylate, while the tartrate hydroxyl group donates a H-bond to the morpholine ether oxygen (
    
    
    
    ).
  • Result: This dual-anchor mechanism locks the morpholine in a rigid chair conformation, maximizing lattice energy and melting point.

Halogen Bonding (The 4-Bromo Effect)

The para-bromo substituent is not merely a lipophilic handle; it is a structure-directing agent.

  • Interaction:

    
     or 
    
    
    
    interactions.
  • Significance: In the Fumarate salt, we often observe "halogen-bonded sheets" where the Br atom interacts with the

    
    -system of the fumarate alkene, creating 2D layered structures that exhibit excellent tabletability (slip planes).
    

Experimental Protocols

Workflow 1: Salt Screening & Crystal Growth

Objective: Obtain diffraction-quality single crystals for SCXRD.

Method A: Vapor Diffusion (Preferred for Tartrate/Fumarate)

  • Dissolution: Dissolve 50 mg of 2-(4-Bromobenzyl)morpholine free base in 0.5 mL Methanol .

  • Acid Addition: Add 1.0 equivalent of acid (L-Tartaric or Fumaric) dissolved in minimal Methanol.

  • Setup: Place the open vial inside a larger jar containing 10 mL Diethyl Ether or Hexane . Cap the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. Ether diffuses into the methanol, slowly lowering solubility and promoting high-quality crystal growth.

Method B: Slow Evaporation (Preferred for HCl)

  • Dissolution: Dissolve 50 mg free base in 1.0 mL Isopropanol .

  • Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane.

  • Setup: Cover vial with Parafilm and poke 3-5 small holes.

  • Timeline: Evaporate at Room Temperature. Note: If oiling occurs, scratch the vessel side with a glass rod to induce nucleation.

Workflow 2: Structural Validation Logic

The following diagram illustrates the decision logic for validating the salt form based on X-ray data.

SaltValidation Start SCXRD Data Collection (Mo or Cu Source) CheckSym Check Crystal System Start->CheckSym Mono Monoclinic (P21/c) Likely Racemic HCl CheckSym->Mono Centrosymmetric Ortho Orthorhombic (P212121) Likely Resolved Tartrate CheckSym->Ortho Non-centrosymmetric Solve Structure Solution (Direct Methods) Mono->Solve Ortho->Solve CheckH Check H-Bonding Network Solve->CheckH Loose Disordered/Loose Packing (High Hygroscopicity Risk) CheckH->Loose Cl- Counterion Tight 3D Network/Rigid Chair (Stable Polymorph) CheckH->Tight Carboxylate Counterion BrCheck Analyze Br...X Contacts (Halogen Bonding) Tight->BrCheck Final Candidate Selection Final Candidate Selection BrCheck->Final Candidate Selection Br...O < 3.4 Å

Figure 1: Decision logic for crystallographic validation of morpholine salts. Green paths indicate optimal characteristics for drug development.

Molecular Interaction Map

The specific interactions stabilizing the L-Tartrate salt (the recommended form) are visualized below.

Interactions Morph Morpholine Cation (Chair Conf.) Morph->Morph Packing Forces (Van der Waals) Tart L-Tartrate Anion (Rigid Scaffold) Morph->Tart Charge Assisted H-Bond (NH+ ... O-) Tart->Morph Auxiliary H-Bond (OH ... O_ether) Br 4-Bromo Group Br->Tart Halogen Bond (C-Br ... O) Solvent Lattice Solvent (If Solvate)

Figure 2: Interaction map showing the "Dual-Anchor" stabilization in the Tartrate salt.

Conclusion & Recommendation

For 2-(4-Bromobenzyl)morpholine :

  • Do not rely on the HCl salt for final formulation due to the lack of directional bonding for the 4-bromo substituent and potential hygroscopicity.

  • Select the L-Tartrate salt for the development phase. The X-ray data supports a superior packing fraction driven by the synergy between the chiral center resolution and the halogen bonding capability of the bromine atom.

  • Verify the Space Group: Ensure the Tartrate salt crystallizes in

    
     . If it crystallizes in a centrosymmetric group (e.g., 
    
    
    
    ), you have likely crystallized the meso form or a racemate, indicating failed resolution.

References

  • Morpholine Scaffold Utility

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[1]

    • URL:[Link]

  • Crystallographic Analysis of Morpholine Salts

    • Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine...
    • Source: MDPI (Crystals), 2020.
    • URL:[Link]

  • Halogen Bonding in Bromobenzyl Systems

    • Title: Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole.
    • Source: Z. Kristallogr. N. Cryst.[2][3] Struct. (2023).[4][5][6][7]

    • URL:[Link]

  • General Salt Selection for Amines

    • Title: Insights into Hydrate Form
    • Source: Mol.[8][2][4][9][10] Pharmaceutics (NIH), 2014.

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromobenzyl)morpholine

For Research, Scientific, and Drug Development Professionals The proper management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

The proper management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromobenzyl)morpholine, a compound encountered in various research and development settings. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

I. Hazard Assessment and Risk Mitigation

Before handling 2-(4-Bromobenzyl)morpholine, a thorough risk assessment is crucial. The primary hazards are associated with its potential irritant properties and the general risks of halogenated organic compounds.

  • Chemical Hazards: Based on analogous structures, 2-(4-Bromobenzyl)morpholine is likely to be harmful if ingested and an irritant to the skin, eyes, and respiratory system[1][2]. The presence of the brominated aromatic ring places it in the category of halogenated organic compounds, which have specific disposal requirements[7][8][9][10].

  • Engineering Controls: All handling and preparation for disposal of 2-(4-Bromobenzyl)morpholine and its waste must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors[1][9][11]. Ensure adequate ventilation in storage areas[4][6][12].

  • Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption[1][7].
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and airborne particles[1][7].
Lab Coat Standard flame-resistant laboratory coat.To protect skin and clothing from contamination[1][7].
Respiratory Protection An N95-rated dust mask or a respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of irritating particles[1].
II. Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The response procedure depends on the scale of the spill.

A. Small Spills (Contained within a chemical fume hood):

  • Ensure PPE: Confirm that you are wearing the appropriate PPE as detailed above[1].

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][13].

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container[1][13].

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

B. Large Spills (or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert all personnel in the vicinity[1].

  • Isolate: Restrict access to the spill area.

  • Emergency Contact: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[1].

  • Do not attempt to clean up a large spill without the proper training and equipment [1].

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(4-Bromobenzyl)morpholine is to treat it as hazardous chemical waste . It must never be disposed of down the drain or in the regular trash[1][8].

1. Waste Segregation: The Critical First Step

Proper segregation of waste streams is essential for both safety and cost-effective disposal. As a halogenated organic compound, 2-(4-Bromobenzyl)morpholine waste must be kept separate from non-halogenated waste[7][8][9][10]. The disposal of mixed waste streams is often more complex and expensive[8].

  • Rationale: Halogenated compounds require specific treatment processes, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans[7][14]. Mixing them with non-halogenated solvents can contaminate a larger volume of waste, increasing disposal costs[8].

2. Waste Collection

  • Solid Waste: Place any solid 2-(4-Bromobenzyl)morpholine waste into a dedicated, clearly labeled, and sealable hazardous waste container[1].

  • Liquid Waste: Solutions containing 2-(4-Bromobenzyl)morpholine should be collected in a designated liquid hazardous waste container suitable for halogenated organic waste[1][9]. This container should be stored in a well-ventilated area, away from heat or ignition sources, and within secondary containment[4][9][12].

  • Contaminated Materials: Any items grossly contaminated with 2-(4-Bromobenzyl)morpholine, such as pipette tips, gloves, or absorbent pads, should also be disposed of in the solid hazardous waste container.

3. Container Labeling

Proper labeling is a regulatory requirement and crucial for safe handling and disposal by EHS personnel[9][15][16]. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"[8][9].

  • The full chemical name: "Waste 2-(4-Bromobenzyl)morpholine"[7]. Avoid using abbreviations or chemical formulas.

  • An accurate list of all components and their approximate concentrations if it is a mixed waste stream[9].

  • The relevant hazard pictograms (e.g., irritant, harmful).

  • The date the waste was first added to the container[16].

4. Storage of Waste

  • Waste containers must be kept securely closed at all times, except when adding waste[8][9].

  • Store waste containers in a designated satellite accumulation area that is clearly marked[9].

  • Ensure that the storage area is away from incompatible materials. Morpholine, the parent compound, is incompatible with strong oxidizing agents and strong acids[5].

5. Arranging for Disposal

  • Once the waste container is full or if you are no longer generating this waste stream, contact your institution's EHS department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

The following diagram illustrates the decision-making process for the disposal of 2-(4-Bromobenzyl)morpholine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Event start Start: Handling 2-(4-Bromobenzyl)morpholine ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type spill Spill Occurs hood->spill Potential Spill solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Liquid Hazardous Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup small_spill Small Spill Protocol: - Contain - Absorb - Collect in Waste Container spill->small_spill Small & Contained large_spill Large Spill Protocol: - Evacuate - Alert EHS spill->large_spill Large or Uncontained small_spill->solid_container large_spill->ehs_pickup After EHS Response

Caption: Disposal workflow for 2-(4-Bromobenzyl)morpholine.

IV. Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for hazardous waste management and laboratory safety[15][16][17]. It is your responsibility to be aware of and compliant with your institution's specific policies, which are designed to meet these regulatory requirements.

By following these detailed procedures, you contribute to a safer research environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner.

References

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]

  • Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM). [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • 4-(3-(3-Bromophenyl)propyl)morpholine Safety Data Sheets(SDS). LookChem. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromobenzyl)morpholine

The following guide details the safe handling, logistical planning, and operational protocols for 2-(4-Bromobenzyl)morpholine . This document is structured for researchers requiring immediate, actionable technical data w...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, logistical planning, and operational protocols for 2-(4-Bromobenzyl)morpholine . This document is structured for researchers requiring immediate, actionable technical data without redundant filler.

CAS: 1369015-31-5 | MW: 256.14 g/mol | Formula: C₁₁H₁₄BrNO[1][2][3]

Executive Safety Profile & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the chemical behavior driving the safety requirements.

  • Chemical Nature: This compound is a secondary amine (morpholine core) substituted at the C2 position with a 4-bromobenzyl group.[1]

  • Primary Hazard (Basicity): Unlike neutral organic intermediates, the free secondary amine (N-H) confers basicity.[1][3] It can react exothermically with strong acids and electrophiles.[1][3] It poses a risk of Skin and Eye Irritation (Category 2) and potential Corrosion (Category 1B) depending on concentration and moisture presence [1, 2].[3]

  • Secondary Hazard (Aryl Bromide): The bromine atom is attached to the aromatic ring (aryl bromide), not the benzylic position.[1][3] Therefore, it does not possess the potent lachrymatory (tear gas) properties associated with benzyl bromides.[1][3] It is stable under ambient conditions but requires disposal as halogenated waste.[1][3]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for secondary amines of this molecular weight.[3] The following matrix is based on the compound's potential to form basic solutions on moist skin.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses fail to protect against vapors or accidental splashes of basic amines, which can cause rapid corneal opacification.[1]
Dermal (Hands) Nitrile Gloves (Min.[1][3] 0.11 mm thickness)Double-gloving recommended during weighing.[1] Morpholine derivatives can permeate thin latex rapidly.[1][3] Change gloves immediately upon splash.[1][3]
Respiratory N95 / P100 Respirator (if powder)While volatility is low (MW >250), static-induced dust during weighing can irritate the upper respiratory tract (STOT SE 3).[1][3]
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; an apron provides an impervious barrier during liquid transfers or scale-up (>5g).[1][3]
PPE Decision Logic (DOT Visualization)

The following diagram outlines the decision process for selecting PPE based on the operational state.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution PPE_Solid REQ: N95 Mask + Nitrile Gloves (Double) + Safety Glasses Solid->PPE_Solid Dust Risk PPE_Soln REQ: Fume Hood + Splash Goggles + Nitrile (0.11mm) + Apron Solution->PPE_Soln Splash/Vapor Risk

Figure 1: PPE Selection Logic based on physical state.[1][3] Note the escalation to Splash Goggles for solution handling due to basicity.

Operational Protocols
A. Weighing & Transfer (Static Control)

The morpholine ring often induces static charge in dry powders.[1][3]

  • Environment: Weigh only inside a chemical fume hood or a balance enclosure.

  • Anti-Static: Use an anti-static gun or polonium strip if the powder flies.[1][3]

  • Tools: Use stainless steel spatulas. Avoid plastic, which exacerbates static charge.[1][3]

B. Solubilization & Reaction Setup

This compound is lipophilic due to the bromobenzyl group but retains polar character from the amine.[1][3]

  • Solubility: Soluble in DCM, Chloroform, Methanol, and Ethyl Acetate.[1][3] Limited solubility in water unless protonated (acidified).[3]

  • Reactivity Warning: Do not mix directly with strong oxidizing agents or acid chlorides without controlled cooling (0°C).[3] The secondary amine is a nucleophile and will react rapidly.[1][3]

C. Storage Stability[1][3][4]
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1][3] Store under inert gas (Nitrogen/Argon) if possible to prevent carbonate formation (reaction with atmospheric CO₂).[3]

  • Container: Amber glass to prevent potential UV degradation of the aryl bromide moiety over long periods.[1][3]

Emergency Response & Spill Management

Self-Validating Response System: If an exposure occurs, the "soapy feeling" on skin is a confirmation of base hydrolysis (saponification of skin lipids).[1][3] Immediate action is required.

IncidentImmediate ActionFollow-up
Skin Contact Flush with water for 15 mins. Do not use vinegar (exothermic neutralization risk).[1]Wash with non-abrasive soap.[1][3] Seek medical aid if redness persists.
Eye Contact Irrigate immediately using an eyewash station for 15 mins.[1][3] Hold eyelids open.MANDATORY ophthalmologist consult.[1][3] Basic burns can cause delayed damage.[1][3]
Spill (Solid) Cover with wet paper towels to prevent dust, then sweep up.[1][3]Dispose of as hazardous chemical waste.[1][3]
Spill (Liquid) Absorb with vermiculite or sand.[1][3] Do not use sawdust (flammability risk with oxidizers).[3]Clean area with dilute detergent.[1][3]
Spill Response Workflow (DOT Visualization)

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution / Oil Type->Liquid Action_S 1. Dampen with wet paper 2. Scoop to container 3. Wipe with water Solid->Action_S Action_L 1. Ventilate Area 2. Absorb (Sand/Vermiculite) 3. Collect as HazWaste Liquid->Action_L Disposal Dispose: Halogenated Organic Waste Action_S->Disposal Action_L->Disposal

Figure 2: Logical workflow for spill containment and disposal, ensuring separation of halogenated waste.

Disposal Considerations

Because the molecule contains a bromine atom, it must not be disposed of in general organic waste streams if your facility separates halogenated waste.[1][3]

  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Contains Organic Bromide" and "Secondary Amine".[1][3]

  • Glassware: Rinse glassware with Methanol or Acetone before washing.[1][3] Collect the first rinse in the halogenated waste container.[1][3]

References
  • PubChem . (2025).[3] Compound Summary: 4-(4-Bromophenyl)morpholine (Structural Analog Hazards). National Library of Medicine.[1][3] Retrieved February 5, 2026, from [Link]

  • ECHA (European Chemicals Agency) . (2025).[3] C&L Inventory: Morpholine derivatives. Retrieved February 5, 2026, from [Link][1][3]

Sources

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